O-[4-(trifluoromethyl)phenyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[4-(trifluoromethyl)phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQRIPAYKQMJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92381-17-4 | |
| Record name | O-[4-(trifluoromethyl)phenyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine for Researchers and Drug Development Professionals
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a key intermediate in modern medicinal chemistry, valued for its unique structural features that impart desirable properties to bioactive molecules. The presence of the trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental to its effective application in research and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 92381-17-4 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO | [1][3] |
| Molecular Weight | 177.12 g/mol | [1] |
| Appearance | Liquid | |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-(aminooxy)-4-(trifluoromethyl)benzene |
Spectral Data Analysis
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 7.6 | Two distinct signals (doublets) are expected for the aromatic protons due to the para-substitution pattern. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons. |
| -ONH₂ Protons | 4.5 - 5.5 (broad singlet) | The protons of the hydroxylamine group are typically exchangeable and appear as a broad singlet. The exact chemical shift can vary with solvent and concentration. |
| ¹³C NMR | ||
| Aromatic Carbons | 115 - 150 | Multiple signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| Trifluoromethyl Carbon | ~125 (quartet) | The carbon of the CF₃ group will be significantly deshielded and will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. |
Note: The predicted values are based on standard NMR correlation tables and data for structurally similar compounds.[5][6][7]
| Technique | Expected Peaks/Bands | Rationale |
| Mass Spectrometry (EI) | m/z 177 (M⁺), fragments corresponding to loss of -NH₂, -O, and -CF₃ | The molecular ion peak (M⁺) is expected at m/z 177. Common fragmentation patterns for aryl ethers and trifluoromethylated compounds would be observed.[8] |
| Infrared Spectroscopy (IR) | ~3300-3400 cm⁻¹ (N-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1100-1300 cm⁻¹ (C-F stretching) | The IR spectrum is expected to show characteristic bands for the N-H bonds of the hydroxylamine, the aromatic ring, and the strong C-F bonds of the trifluoromethyl group. |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reduction of 4-nitrobenzotrifluoride. This method offers a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis via Reduction of 4-Nitrobenzotrifluoride
This protocol is based on established methods for the reduction of aromatic nitro compounds to arylhydroxylamines.[9][10][11]
Materials:
-
4-Nitrobenzotrifluoride
-
Zinc dust
-
Ammonium chloride
-
Ethanol
-
Water
-
Chloroform
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 4-nitrobenzotrifluoride (1 equivalent) with ammonium chloride (1.8 equivalents), distilled water, and ethanol.
-
To this stirred mixture, add zinc dust (2 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition of zinc is complete, continue stirring the mixture for an additional 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the zinc oxide and any unreacted zinc.
-
Extract the filtrate with chloroform.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure this compound.
Causality behind Experimental Choices:
-
Zinc dust and ammonium chloride: This combination provides a mild and effective reducing system for the conversion of the nitro group to a hydroxylamine.[9] The ammonium chloride acts as a proton source in the neutral medium, preventing the further reduction to the aniline.[10][11]
-
Ethanol/Water solvent system: This co-solvent system ensures the solubility of both the organic substrate and the inorganic reagents.
-
Column chromatography: This purification step is essential to remove any unreacted starting material and byproducts, such as the corresponding aniline.
Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by the nucleophilic character of the hydroxylamine moiety and the electronic influence of the trifluoromethyl-substituted phenyl ring.
Condensation with Carbonyl Compounds to Form Oximes
A cornerstone reaction of O-arylhydroxylamines is their condensation with aldehydes and ketones to form stable oxime ethers. This reaction is a powerful tool for bioconjugation and the synthesis of heterocyclic compounds. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
Synthesis of Isoxazoles
This compound is a valuable precursor for the synthesis of isoxazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities.[12][13][14][15] The synthesis often involves the reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a general representation of the synthesis of isoxazoles from an O-arylhydroxylamine and a β-diketone.[16]
Materials:
-
This compound
-
A suitable 1,3-diketone (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of acid (e.g., HCl) or base (e.g., pyridine)
Procedure:
-
Dissolve this compound (1 equivalent) and the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acid or base to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired isoxazole.
Causality behind Experimental Choices:
-
1,3-Diketone: This substrate provides the two carbon atoms necessary to form the five-membered isoxazole ring with the N-O moiety of the hydroxylamine.
-
Acid or Base Catalyst: The catalyst facilitates the condensation and subsequent cyclization reaction.
-
Ethanol as Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a privileged moiety in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[17] this compound serves as a valuable intermediate for introducing this beneficial group into drug candidates.
Its primary application lies in the synthesis of isoxazole-containing compounds, which are present in a number of approved drugs and clinical candidates exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][14][15][18] For example, the core structure of the COX-2 inhibitor celecoxib and its analogues feature a pyrazole ring, which can be synthesized through methods that are conceptually similar to isoxazole synthesis, often involving condensation reactions.[19][20][21][22][23] The use of this compound allows for the straightforward introduction of the trifluoromethylphenyl group, a key pharmacophore in many selective COX-2 inhibitors.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 10374970[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its unique combination of a reactive hydroxylamine functional group and a metabolically robust trifluoromethylphenyl moiety makes it an ideal building block for the synthesis of complex and biologically active molecules, particularly isoxazole-containing compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery of new and improved therapeutics.
References
- 1. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-(4-(Trifluoromethyl)phenyl)hydroxylamine [synhet.com]
- 3. 92381-17-4[O-(4-(Trifluoromethyl)phenyl)hydroxylamine]- Acmec Biochemical [acmec.com.cn]
- 4. This compound(92381-17-4) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 7. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 8. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 9. sarthaks.com [sarthaks.com]
- 10. quora.com [quora.com]
- 11. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 16. researchgate.net [researchgate.net]
- 17. Buy this compound hydrochloride [smolecule.com]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine is an important synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure combines a hydroxylamine moiety with a phenyl ring bearing a trifluoromethyl group at the para position. This trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Consequently, this compound serves as a key building block for introducing this valuable pharmacophore into more complex molecules. This guide provides a comprehensive overview of its structure, properties, and synthesis, with a focus on modern, efficient methodologies.
Structure and Properties
This compound, with the CAS Number 92381-17-4, is a substituted hydroxylamine derivative.[4][5] Its chemical structure is characterized by a central benzene ring substituted with an aminooxy group (-ONH₂) and a trifluoromethyl group (-CF₃) in a 1,4-para arrangement.
Chemical Structure of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-(4-(Trifluoromethyl)phenyl)hydroxylamine | 92381-17-4 [sigmaaldrich.com]
An In-Depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
O-[4-(trifluoromethyl)phenyl]hydroxylamine, with CAS number 92381-17-4, is a specialized aromatic hydroxylamine derivative that has garnered interest as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its structure is characterized by a hydroxylamine moiety (-ONH₂) attached to a benzene ring, which is substituted at the para-position with a trifluoromethyl group (-CF₃). This unique combination of functional groups imparts a distinct reactivity profile and desirable physicochemical properties, making it a valuable precursor for a range of complex molecules.
The presence of the 4-(trifluoromethyl)phenyl group is of particular significance in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for other functionalities and is known to enhance several key drug-like properties.[1] These enhancements include increased metabolic stability due to the strength of the C-F bond, improved lipophilicity which can aid in cell membrane permeability, and altered electronic properties that can modulate a molecule's binding affinity to biological targets.[1][2] Consequently, the incorporation of this moiety is a common strategy in the design of novel therapeutic agents.[3][4]
This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, reactivity, and applications, with a focus on its utility for professionals in drug development.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 92381-17-4 | [5] |
| Molecular Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | |
| InChIKey | YVQRIPAYKQMJME-UHFFFAOYSA-N | [5] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Synthesis of this compound
While several general methods exist for the synthesis of O-aryl hydroxylamines, a common and reliable approach involves the selective reduction of the corresponding nitroarene. The following protocol is a representative procedure adapted from established methods for the reduction of nitroarenes to hydroxylamines using zinc dust.[6][7]
Reaction Scheme:
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1-nitro-4-(trifluoromethyl)benzene (1.0 eq) and a solution of ammonium chloride (NH₄Cl, 1.2 eq) in a 1:1 mixture of water and ethanol.
-
Cooling: Cool the reaction mixture to 10-15°C using an ice bath.
-
Addition of Zinc: While stirring vigorously, add zinc dust (2.5 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the zinc oxide and other inorganic salts. Wash the filter cake with ethanol.
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Doublet | 2H | H-3, H-5 | Protons ortho to the electron-withdrawing -CF₃ group are deshielded. |
| ~7.0 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-donating -ONH₂ group are shielded. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-1 | Carbon attached to the electronegative oxygen of the hydroxylamine group is significantly deshielded. |
| ~115 | C-2, C-6 | Carbons ortho to the electron-donating -ONH₂ group are shielded. |
| ~126 (quartet) | C-3, C-5 | Carbons ortho to the -CF₃ group are deshielded and will show coupling to the fluorine atoms. |
| ~124 (quartet) | C-4 | The carbon bearing the -CF₃ group is deshielded and will exhibit a characteristic quartet splitting pattern due to C-F coupling. |
| ~124 (quartet) | -CF₃ | The carbon of the trifluoromethyl group itself will appear as a quartet with a large C-F coupling constant. |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3200-3000 | O-H stretch | Hydroxylamine (-OH implicit in -ONH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| 1250-1000 | C-N stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Predicted fragmentation patterns would involve the loss of the amino group, hydroxyl group, and potentially cleavage of the trifluoromethyl group.
| m/z | Adduct |
| 178.04743 | [M+H]⁺ |
| 200.02937 | [M+Na]⁺ |
| 176.03287 | [M-H]⁻ |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the hydroxylamine group. This functionality can participate in a variety of chemical transformations, making it a valuable tool for introducing the trifluoromethylphenyl-oxy-amino motif into larger molecules.
1. Formation of Oxime Ethers:
One of the most common applications of hydroxylamines is their condensation reaction with aldehydes and ketones to form oximes.[8] In the case of O-aryl hydroxylamines, this reaction yields O-aryl oxime ethers. These structures are prevalent in many biologically active compounds and can serve as key intermediates in further synthetic transformations. The formation of an oxime ether linkage can be a strategic step in linking different molecular fragments during the synthesis of a drug candidate.
2. Nucleophilic Amination:
The nitrogen atom of the hydroxylamine is nucleophilic and can react with various electrophiles. This allows for the introduction of the -(aminooxy)aryl group into a molecule. For example, reaction with alkyl halides can lead to N-alkylated derivatives.
3. Precursor to Heterocycles:
The reactivity of the hydroxylamine moiety, often in combination with other functional groups, can be exploited in cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems. These heterocyclic scaffolds are fundamental components of a vast number of pharmaceuticals.
Application in Drug Design - The Role of the 4-(Trifluoromethyl)phenyl Moiety:
The strategic importance of using this particular building block lies in the properties conferred by the 4-(trifluoromethyl)phenyl group.[2] When incorporated into a larger molecule, this group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Increase Lipophilicity: The -CF₃ group is lipophilic, which can improve a compound's ability to cross biological membranes, potentially leading to better oral bioavailability and distribution into tissues, including the central nervous system.[1]
-
Modulate Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution of the aromatic ring and adjacent functional groups. This can influence hydrogen bonding, pKa, and overall conformation, leading to optimized interactions with the target protein or enzyme.[1]
While a direct synthesis of a marketed drug from this compound is not prominently documented, its potential as a key intermediate is evident in the synthetic strategies for complex molecules containing the trifluoromethylphenyl ether motif. For instance, the core structures of multi-kinase inhibitors like Sorafenib and Regorafenib feature a trifluoromethylphenyl group linked through a urea or ether linkage, highlighting the importance of building blocks that can introduce this functionality.[9]
Conclusion
This compound is a valuable and specialized building block for medicinal chemists and drug development professionals. Its dual functionality, combining the reactive hydroxylamine group with the pharmacologically advantageous 4-(trifluoromethyl)phenyl moiety, offers a powerful tool for the synthesis of novel and optimized drug candidates. Understanding its synthesis, reactivity, and the strategic implications of its use can empower researchers to design and create more effective and stable therapeutic agents. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the utility of such well-defined and functionalized intermediates will undoubtedly increase.
References
- 1. CN103588599A - Method for preparing hydroxylamine through nitro-reduction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine | C7H5F3N2O3 | CID 13589041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
- 5. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 8. Buy this compound hydrochloride [smolecule.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
O-[4-(trifluoromethyl)phenyl]hydroxylamine molecular weight and formula
An In-Depth Technical Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound is an aromatic hydroxylamine derivative of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a hydroxylamine group attached to a phenyl ring substituted with a trifluoromethyl (CF3) group at the para-position, confers unique chemical properties that make it a valuable building block for the synthesis of complex molecules, particularly in drug discovery. The trifluoromethyl group is a key pharmacophore that can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The defining features of this compound stem from the interplay between the electron-withdrawing trifluoromethyl group and the nucleophilic hydroxylamine moiety.
Core Compound Data
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [4] |
| Molecular Weight | 177.12 g/mol | [4][5] |
| CAS Number | 92381-17-4 | [4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | Liquid (at room temperature) | |
| Monoisotopic Mass | 177.04015 Da | [6] |
| InChIKey | YVQRIPAYKQMJME-UHFFFAOYSA-N | [4] |
The Influence of the Trifluoromethyl Group
The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the half-life of drug candidates.[3]
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes.[3]
-
Electronic Effects: As a strong electron-withdrawing group, it lowers the pKa of nearby acidic or basic functional groups and can modulate the electronic nature of the aromatic ring, influencing receptor-ligand interactions.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.
Synthetic Pathways
While multiple specific protocols exist, a common and logical synthetic approach involves the reduction of the corresponding nitroaromatic compound, 4-nitrobenzotrifluoride. Catalytic hydrogenation is a well-established method for selectively reducing a nitro group to a hydroxylamine.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Key Chemical Reactions
As a hydroxylamine derivative, the compound exhibits characteristic reactivity, making it a versatile synthetic intermediate.[1]
-
Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form oximes, which are stable intermediates used in the synthesis of various heterocyclic compounds.
-
Nucleophilic Substitution: The nitrogen atom of the hydroxylamine group can act as a nucleophile, attacking electrophilic centers.
-
Oxidation: The hydroxylamine can be oxidized to the corresponding nitroso or nitro compounds under specific conditions.
Caption: Core reactivity of this compound.
Applications in Research and Drug Development
The primary utility of this compound is as a precursor in the synthesis of biologically active molecules. The 4-(trifluoromethyl)phenyl motif is present in numerous FDA-approved drugs and clinical candidates. Its incorporation is a deliberate strategy to enhance pharmacokinetic and pharmacodynamic properties.[2][3]
-
Pharmaceutical Intermediates: It serves as a key starting material for creating more complex molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[1]
-
Agrochemical Synthesis: Similar to pharmaceuticals, its structural features are beneficial in the design of modern pesticides and herbicides.[1]
-
Material Science: The unique electronic properties imparted by the CF₃ group make such compounds candidates for investigation in materials science, including organic electronics.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
Hazard Summary
The compound is classified with multiple hazards based on available safety data.[4][7]
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Protocol
Adherence to the following protocol is mandatory to ensure personnel safety.
-
Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[9]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place with an inert atmosphere, such as argon or nitrogen. Recommended storage temperature is between 2-8°C. Keep away from incompatible materials like strong oxidizing agents.[10]
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Characterization of O-[4-(trifluoromethyl)phenyl]hydroxylamine: A Technical Guide
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine, with the CAS Number 92381-17-4, is a substituted hydroxylamine derivative of significant interest in medicinal chemistry and drug development.[1] Its molecular structure, featuring a trifluoromethyl group on a phenyl ring attached to an O-hydroxylamine moiety, imparts unique electronic properties that make it a valuable building block in the synthesis of novel therapeutic agents.[2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and analytical workflows.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by comparative analysis with structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a para-substituted benzene ring, a trifluoromethyl (-CF₃) group, and an O-amino (-ONH₂) group.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the hydroxylamine group. Due to the para-substitution pattern, the aromatic region will display a characteristic AA'BB' system, which often appears as two doublets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Ar-H ortho to -CF₃ |
| ~7.0 | Doublet | 2H | Ar-H ortho to -ONH₂ |
| ~5.5 (broad) | Singlet | 2H | -NH₂ |
-
Aromatic Protons: The electron-withdrawing nature of the trifluoromethyl group will deshield the ortho protons, causing them to resonate at a lower field (around 7.5 ppm) compared to the protons ortho to the electron-donating aminooxy group (around 7.0 ppm).
-
Amine Protons: The protons of the -NH₂ group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with residual water in the solvent. The chemical shift of this peak can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet for the carbon atom it is attached to, due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-ONH₂ |
| ~127 (quartet) | C-CF₃ |
| ~126 | Ar-CH ortho to -CF₃ |
| ~115 | Ar-CH ortho to -ONH₂ |
| ~124 (quartet) | -CF₃ |
-
Aromatic Carbons: The carbon attached to the electronegative oxygen atom (C-ONH₂) will be the most downfield in the aromatic region. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large coupling constant, a characteristic feature of this functional group.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Figure 2. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-O, C-F, and aromatic C-H and C=C bonds.
| Frequency (cm⁻¹) | Vibration | Intensity |
| 3300-3500 | N-H stretch (asymmetric and symmetric) | Medium |
| 3000-3100 | Aromatic C-H stretch | Medium-Weak |
| 1600, 1500, 1450 | Aromatic C=C stretch | Medium-Strong |
| 1200-1350 | C-F stretch | Strong |
| 1100-1250 | C-O stretch | Strong |
| 800-900 | Aromatic C-H out-of-plane bend | Strong |
-
N-H Stretching: The presence of the primary amine group (-NH₂) will give rise to two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-F Stretching: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the 1200-1350 cm⁻¹ region.[3]
-
Aromatic Region: The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substitution pattern will be indicated by a strong out-of-plane C-H bending vibration in the 800-900 cm⁻¹ range.[4]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular weight is 177.12 g/mol .[1]
Expected Fragmentation Pattern
Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 177. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
| m/z | Proposed Fragment | Neutral Loss |
| 177 | [C₇H₆F₃NO]⁺˙ | - |
| 160 | [C₇H₅F₃N]⁺˙ | OH |
| 147 | [C₆H₄F₃O]⁺ | NH₂ |
| 145 | [C₇H₄F₃]⁺ | H₂NO |
| 108 | [C₇H₆O]⁺˙ | CF₃, NH |
-
Molecular Ion: The peak at m/z 177 corresponds to the intact molecule with one electron removed.
-
Key Fragmentations:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 160.
-
Cleavage of the O-N bond to lose an amino radical (•NH₂) resulting in a fragment at m/z 147.
-
A significant fragment at m/z 145 is expected from the loss of the H₂NO radical, corresponding to the stable 4-(trifluoromethyl)phenyl cation.
-
Figure 3. Proposed Key Fragmentation Pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatography (GC) system.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is typically acquired over a range of m/z 40-300 to detect the molecular ion and all significant fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a unique fingerprint for this compound. This technical guide provides researchers, scientists, and drug development professionals with the essential data and protocols for the confident identification and characterization of this important synthetic intermediate.
References
An In-depth Technical Guide to the Safe Handling and Management of O-[4-(trifluoromethyl)phenyl]hydroxylamine
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine is an important reagent and intermediate in contemporary chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its utility is derived from the unique reactivity conferred by the hydroxylamine moiety in conjunction with the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring.[1] This substitution pattern enhances the compound's lipophilicity and can significantly influence its biological activity and reactivity.[1]
However, the very features that make this compound chemically valuable also necessitate a comprehensive understanding and strict adherence to rigorous safety and handling protocols. As with many hydroxylamine derivatives, this compound presents a complex hazard profile that demands respect and meticulous management to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, grounded in the principles of chemical causality and self-validating safety systems.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The compound's hazard profile is multifaceted, encompassing acute toxicity, corrosive properties, and potential instability.
GHS Classification and Associated Risks
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H227: Combustible liquid. [2] This indicates that the liquid can ignite when exposed to a source of ignition, although it is less flammable than liquids with lower flash points. The risk of fire is a significant consideration, especially during heating or distillation.
-
H302: Harmful if swallowed. [2] Ingestion can lead to systemic toxicity.
-
H312: Harmful in contact with skin. [2] The compound can be absorbed through the skin, leading to systemic effects.
-
H315: Causes skin irritation. [2] Direct contact can cause inflammation, redness, and discomfort.
-
H318: Causes serious eye damage. [2] This is a critical hazard. Splashes can lead to irreversible damage to the cornea and blindness.
-
H332: Harmful if inhaled. [2] Inhalation of vapors or aerosols can cause respiratory tract irritation and systemic toxicity.
-
H335: May cause respiratory irritation. [2] Even at lower concentrations, it can irritate the nose, throat, and lungs.
The Broader Context: Hydroxylamine and Trifluoromethylated Aromatic Compound Hazards
It is crucial to recognize that this compound belongs to two chemical classes with their own inherent risks:
-
Hydroxylamine Derivatives: These compounds are known for their potential thermal instability.[3] Decomposition can be exothermic and, in some cases, explosive, particularly with heating.[3] Many hydroxylamines and their derivatives can also cause respiratory sensitization with repeated exposure, leading to asthma-like symptoms.[1] There is also evidence that some hydroxylamine derivatives may have mutagenic effects.[1]
-
Trifluoromethylated Aromatic Compounds: The trifluoromethyl group is generally considered stable and inert.[4] However, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule. In the context of this compound, it enhances the reactivity of the hydroxylamine group.
Hierarchy of Controls: A Proactive Approach to Safety
The most effective safety protocols prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[2] This is the primary engineering control to prevent inhalation of harmful vapors and to contain any potential splashes or spills.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2] Immediate flushing is critical in the event of skin or eye contact.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel who will handle the compound must receive documented training on its hazards, the specific SOPs, and emergency procedures.
-
Restricted Access: The areas where the compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are paramount, the use of appropriate PPE is essential for all activities involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation, burns, and systemic toxicity.[2][5] |
| Eye & Face Protection | Splash-proof safety goggles and a face shield. | To protect against splashes that can cause serious, irreversible eye damage.[2][5] |
| Skin & Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, disposable Tyvek-type protective clothing should be worn. | To protect the skin from irritation and chemical burns. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][5] |
| Respiratory Protection | For weighing or handling the solid form that may generate dust, or if there is a potential for aerosolization, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended. | To prevent inhalation, which can cause respiratory irritation and systemic toxicity.[2] |
Experimental Protocols: From Benchtop to Disposal
The following protocols provide a self-validating system for the safe handling of this compound.
Protocol for Safe Handling and Use
-
Pre-Handling Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use non-sparking tools for handling.
-
Keep the container tightly closed when not in use.
-
-
Reaction Setup and Monitoring:
-
Set up reactions in a clean, organized workspace within the fume hood.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid localized overheating.
-
Be mindful of potential incompatibilities. Avoid contact with strong oxidizing agents.
-
-
Post-Reaction Work-up and Cleanup:
-
Quench the reaction carefully, following established procedures.
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Clean the work area thoroughly with an appropriate solvent and then soap and water.
-
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Storage Requirements
Proper storage is critical to maintaining the stability and integrity of this compound and preventing hazardous situations.
-
Temperature: Store in a cool, dark place, typically between 2-8°C.[6] This minimizes the rate of potential decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6] This is crucial to prevent oxidation of the hydroxylamine moiety, which can lead to the formation of unstable and colored byproducts.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
-
Location: Store in a designated, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or if you feel it is unsafe to handle, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Spill Cleanup Protocol (for small, manageable spills):
-
Ensure the area is well-ventilated (fume hood).
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Place all contaminated materials (gloves, absorbent pads, etc.) into the hazardous waste container.
-
Report the incident to your supervisor and EHS department.
-
Chemical and Toxicological Profile
A summary of the key chemical and toxicological data is presented below for quick reference.
| Property | Value |
| Chemical Formula | C₇H₆F₃NO[2] |
| Molecular Weight | 177.12 g/mol [2] |
| Appearance | Liquid[6] |
| Storage Temperature | 2-8°C[6] |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation[2] |
Disposal Considerations
Proper disposal is a critical final step in the safe management of this compound.
-
Waste Characterization: All waste containing this compound, including reaction byproducts and contaminated materials, must be treated as hazardous waste.
-
Containerization: Use a designated, properly labeled, and sealed container for all waste.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste vendor. Do not dispose of this chemical down the drain or in the regular trash.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Hierarchy of Controls
References
A Technical Guide to the Solubility of O-[4-(trifluoromethyl)phenyl]hydroxylamine
Abstract
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a key building block in medicinal chemistry and organic synthesis, valued for the unique electronic properties conferred by its trifluoromethyl substituent. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a detailed analysis of the predicted solubility of this compound across a range of common laboratory solvents. In the absence of extensive published quantitative data, this guide establishes a theoretical solubility profile based on first principles of chemical structure, intermolecular forces, and empirical data from structurally analogous compounds. Furthermore, it provides a rigorous, field-proven experimental protocol for researchers to determine precise solubility data using the widely accepted shake-flask equilibrium method.
Introduction: The Significance of this compound
This compound, (CAS No. 92381-17-4), is an aromatic hydroxylamine derivative of significant interest to researchers in drug development and fine chemical synthesis. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring dramatically influences the molecule's physicochemical properties compared to its non-fluorinated analogs. The -CF3 group is a powerful electron-withdrawing moiety and is highly lipophilic, which can enhance metabolic stability, binding affinity, and membrane permeability in pharmaceutical candidates.[1][2]
Understanding the solubility of this compound is a critical first step in its practical application. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and can be a significant hurdle in developing formulations for biological screening. This guide serves to bridge the gap in publicly available data by providing a scientifically reasoned solubility forecast and empowering researchers with the methodology to perform precise empirical measurements.
Core Physicochemical Properties
A molecule's solubility is governed by its intrinsic physicochemical characteristics. The properties of this compound are dominated by a delicate balance between its hydrophobic aromatic core and its polar functional groups.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem[3] |
| Molecular Weight | 177.12 g/mol | PubChem[3] |
| Physical Form | Liquid (at standard conditions) | Sigma-Aldrich[4] |
| Calculated LogP | 2.4 | PubChem[3] |
The calculated LogP (cLogP) of 2.4 suggests a notable degree of lipophilicity, predicting that the compound will favor non-polar environments over aqueous ones. This is a direct consequence of the large, hydrophobic trifluoromethylphenyl group.
Theoretical Solubility Profile: A Structural Analysis
To predict the solubility of this compound, we must deconstruct its molecular structure and analyze the intermolecular forces each component can participate in.
-
Phenyl Ring: This large, non-polar aromatic ring contributes significantly to the molecule's hydrophobicity through van der Waals interactions. It will readily interact with other aromatic or non-polar aliphatic solvents.
-
Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic and electron-withdrawing.[3] While the C-F bonds are polar, the symmetrical nature of the group gives it a non-polar character, further enhancing its solubility in non-polar and weakly polar solvents.[5] Its presence decreases the basicity of the nearby hydroxylamine group.
-
Hydroxylamine (-ONH₂) Moiety: This is the primary polar, hydrophilic center of the molecule. The -NH₂ and the lone pairs on the oxygen atom can act as hydrogen bond donors and acceptors, respectively. This group is essential for solubility in polar, protic solvents like water and alcohols.
Based on this analysis and empirical data from analogous compounds such as N-phenylhydroxylamine, aniline, and trifluoromethylbenzene, a qualitative solubility profile can be predicted.[6][7][8][9]
| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale for Prediction |
| Water | Polar Protic | Low | The large, hydrophobic trifluoromethylphenyl moiety is expected to dominate, limiting solubility despite the hydroxylamine group's hydrogen bonding capability. N-phenylhydroxylamine has limited water solubility.[8] |
| Methanol / Ethanol | Polar Protic | High / Miscible | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the -ONH₂ group, while their alkyl chains interact favorably with the aromatic ring. Aniline and phenol are soluble in alcohols.[10][11] |
| Acetone | Polar Aprotic | High / Miscible | Acetone's strong dipole can interact with the polar -ONH₂ group, and its methyl groups can engage in van der Waals forces with the phenyl ring. Trifluoromethylbenzene is soluble in acetone.[9] |
| Acetonitrile (ACN) | Polar Aprotic | High | Acetonitrile is a polar solvent capable of dipole-dipole interactions, which should effectively solvate the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible | THF is an excellent solvent for moderately polar compounds. Its ether oxygen can accept hydrogen bonds from the -ONH₂ group, and its ring structure provides non-polar interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Miscible | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar character. |
| Dichloromethane (DCM) | Weakly Polar | High / Miscible | DCM is a versatile solvent that can effectively solvate the hydrophobic phenyl ring. Its weak polarity is sufficient to interact with the hydroxylamine group. |
| Toluene | Non-Polar | Moderate to High | Toluene's aromatic ring will have strong π-stacking and van der Waals interactions with the trifluoromethylphenyl ring, likely overcoming the polarity of the hydroxylamine group. |
| Hexane / Heptane | Non-Polar | Low to Moderate | The polarity of the hydroxylamine group will likely limit solubility in purely aliphatic, non-polar solvents. N-phenylhydroxylamine is insoluble in petroleum ether (a similar solvent).[6] |
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol describes the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility, adapted from OECD Guideline 105.[6][10][12] This method ensures that a true equilibrium is reached between the undissolved solute and the saturated solution, providing highly reliable data.
Principle
An excess amount of the test substance, this compound, is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials & Equipment
-
This compound (high purity, >98%)
-
Selected solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or orbital incubator capable of maintaining ±0.5 °C
-
Centrifuge capable of temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). This will be used to create a calibration curve.
-
Causality: A precise stock solution is the foundation for accurate quantification. Acetonitrile is often chosen for its ability to dissolve a wide range of compounds and its compatibility with reverse-phase HPLC.
-
-
Sample Preparation: Add an excess amount of this compound to a vial (e.g., add 5-10 mg to 2 mL of the test solvent). The key is to ensure solid material remains visible after equilibration.
-
Causality: Adding a clear excess ensures that the solution becomes saturated. If all the solid dissolves, the true solubility limit has not been reached.[11]
-
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period.
-
Trustworthiness: A 24-hour initial equilibration is standard, but true equilibrium must be validated. To do this, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).[13]
-
-
Phase Separation: After equilibration, allow the vials to stand at the test temperature for a short period to let solids settle. Then, centrifuge the vials at the same temperature to pellet any remaining suspended solids.
-
Causality: Centrifugation is a critical step to remove undissolved microparticulates that could otherwise pass through a filter and artificially inflate the measured concentration. Maintaining the temperature prevents precipitation or further dissolution.
-
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into an HPLC vial. Dilute the filtrate with mobile phase as necessary to fall within the range of the calibration curve.
-
Causality: Filtration provides a final barrier to remove fine particles. Dilution is often necessary because the saturated solution may be too concentrated for the linear range of the detector.
-
-
Quantification: Analyze the prepared samples by HPLC. Construct a calibration curve from the serially diluted stock standards (e.g., plotting peak area vs. concentration). Use the regression equation from the curve to determine the concentration of the diluted sample, and then back-calculate the original solubility value in the saturated solution.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Practical Implications and Conclusion
The theoretical solubility profile presented in this guide provides researchers with a strong starting point for solvent selection. For organic synthesis, solvents with predicted high miscibility such as THF, Acetone, or DCM are excellent initial choices for reaction media. For purification via crystallization, a binary solvent system might be ideal, such as dissolving the compound in a high-solubility solvent (e.g., ethanol) and inducing precipitation by adding an anti-solvent with predicted low solubility (e.g., water or hexane).
While theoretical analysis is invaluable for experimental design, it cannot replace empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable method for determining the precise thermodynamic solubility under specific experimental conditions. By combining the predictive framework with this rigorous experimental procedure, researchers can confidently handle and utilize this compound to its full potential in their scientific endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 11. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubilityofthings.com [solubilityofthings.com]
Foreword: The Strategic Importance of Fluorine in Medicinal Chemistry
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-(4-(Trifluoromethyl)phenyl)hydroxylamine | 92381-17-4 [sigmaaldrich.com]
- 9. 92381-17-4[O-(4-(Trifluoromethyl)phenyl)hydroxylamine]- Acmec Biochemical [acmec.com.cn]
- 10. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [dspace.mit.edu]
O-[4-(trifluoromethyl)phenyl]hydroxylamine: A Theoretical and Computational Deep Dive into a Versatile Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a crucial reagent and building block in modern organic synthesis, particularly in the construction of nitrogen-containing compounds and pharmacologically active molecules. The presence of the electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring significantly modulates the electronic properties and reactivity of the hydroxylamine moiety. This technical guide provides a comprehensive theoretical and computational examination of this compound. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide synthesizes data from closely related analogs and employs established computational methodologies to construct a robust predictive model of its structural, electronic, and reactive characteristics. This document is intended to serve as a valuable resource for researchers leveraging this compound in synthetic chemistry and drug discovery, offering insights into its behavior and empowering more informed experimental design.
Introduction: The Significance of this compound
O-arylhydroxylamines are a class of organic compounds that have garnered considerable attention as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecules.[1][2] The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring imparts unique properties to these molecules. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, and it is known for its ability to enhance metabolic stability and binding affinity in drug candidates.
This compound, with its molecular formula C7H6F3NO, combines the reactivity of the hydroxylamine functionality with the electronic influence of the 4-(trifluoromethyl)phenyl group.[3] This makes it a particularly interesting subject for theoretical and computational analysis to elucidate its fundamental properties and predict its behavior in chemical reactions. This guide will delve into the theoretical framework for understanding this molecule, propose robust computational protocols for its study, and present predicted data on its geometry, electronic structure, and reactivity.
Theoretical Framework and Computational Methodology
To gain a comprehensive understanding of this compound at the molecular level, a combination of theoretical principles and computational methods is essential. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules, offering a good balance between accuracy and computational cost.[4]
Proposed Computational Protocol
For researchers wishing to perform their own computational studies on this molecule, the following protocol is recommended as a starting point, based on successful studies of similar aromatic compounds containing trifluoromethyl groups:[5][6]
Step 1: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules. For potentially more accurate results, especially concerning non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.
-
Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ should provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the electronic effects of the fluorine atoms and the lone pairs on the oxygen and nitrogen atoms.
-
Solvation Model: To simulate realistic solution-phase conditions, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using a solvent relevant to the experimental conditions (e.g., dichloromethane, acetonitrile).
Step 2: Frequency Analysis
-
Following geometry optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The results of this calculation also provide valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) spectra.
Step 3: Electronic Property Calculations
-
Using the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Computational Workflow Diagram
Caption: A generalized workflow for the computational study of this compound.
Predicted Molecular Properties
Based on the proposed computational protocol and knowledge of related compounds, we can predict the key structural and electronic properties of this compound.
Optimized Geometry
The geometry of this compound is expected to feature a planar phenyl ring. The C-N and N-O bond lengths and the C-O-N bond angle will be of particular interest. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to have a noticeable effect on the bond lengths within the phenyl ring and on the C-O bond.
Table 1: Predicted Key Geometrical Parameters (Hypothetical DFT Calculations)
| Parameter | Predicted Value | Rationale |
| C-CF3 Bond Length | ~1.50 Å | Typical single bond length between sp2 carbon and sp3 carbon of a CF3 group. |
| C-O Bond Length | ~1.38 Å | Shorter than a typical C-O single bond due to some double bond character induced by resonance with the phenyl ring. |
| O-N Bond Length | ~1.45 Å | A typical O-N single bond length in hydroxylamines. |
| C-O-N Bond Angle | ~110° | Reflecting the sp3 hybridization of the oxygen atom. |
| Dihedral Angle (C-C-O-N) | Non-planar | The hydroxylamine group is expected to be out of the plane of the phenyl ring. |
Electronic Properties and Reactivity
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating lone pairs on the oxygen and nitrogen atoms and the electron-withdrawing trifluoromethyl group.
-
Frontier Molecular Orbitals (FMOs): The HOMO is expected to be localized primarily on the hydroxylamine moiety, specifically the nitrogen and oxygen lone pairs, making this the primary site for nucleophilic attack. The LUMO is likely to be distributed over the aromatic ring and the trifluoromethyl group. The presence of the -CF3 group is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted O-phenylhydroxylamine. A smaller HOMO-LUMO gap generally suggests higher reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of negative electrostatic potential (electron-rich) around the nitrogen and oxygen atoms of the hydroxylamine group, confirming their nucleophilic character. A region of positive electrostatic potential (electron-poor) is expected around the hydrogen atoms of the amine group and potentially on the aromatic ring due to the influence of the -CF3 group.
-
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η) and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. A lower hardness value indicates a softer, more reactive molecule. The trifluoromethyl group is expected to increase the electrophilicity of the molecule compared to its non-fluorinated analog.
Conceptual Diagram of Electronic Effects
Caption: A diagram illustrating the competing electronic effects within the molecule.
Potential Applications in Drug Discovery and Organic Synthesis
The unique electronic and structural features of this compound make it a valuable tool for medicinal chemists and synthetic organic chemists.
-
Lead Optimization: The 4-(trifluoromethyl)phenyl motif is a common feature in many pharmaceuticals. The introduction of this group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable interactions with protein targets. Molecular modeling and docking studies of drug candidates incorporating the this compound scaffold can provide valuable insights into their potential efficacy.[7]
-
Synthesis of Heterocycles: O-arylhydroxylamines are key precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in bioactive molecules. The reactivity of the hydroxylamine moiety can be harnessed in cyclization reactions to construct these important scaffolds.
-
C-N Bond Formation: This reagent can serve as a source of the "-ONH2" group in various cross-coupling reactions, enabling the formation of C-N bonds, a fundamental transformation in organic synthesis.[2]
Conclusion and Future Outlook
While this guide provides a comprehensive theoretical and predictive overview of this compound, it also highlights the need for dedicated computational and experimental studies on this specific molecule. Future research should focus on:
-
Detailed DFT Studies: Performing the proposed computational protocols to obtain precise data on the geometry, electronic structure, and reactivity of the molecule.
-
Reaction Mechanism Studies: Computationally modeling the reaction pathways in which this molecule participates to understand transition states and activation barriers, thereby providing a deeper understanding of its reactivity.
-
Spectroscopic Characterization: Comparing theoretically predicted IR and NMR spectra with experimental data to validate the computational models.
-
Exploration of Novel Reactions: Designing and testing new synthetic methodologies that leverage the unique properties of this reagent.
By combining theoretical predictions with experimental validation, the full potential of this compound as a versatile tool in chemical synthesis and drug discovery can be realized.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 3. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. joasciences.com [joasciences.com]
- 6. joasciences.com [joasciences.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
The Strategic deployment of O-[4-(Trifluoromethyl)phenyl]hydroxylamine in the Synthesis of Bioactive Heterocycles: A Guide for Pharmaceutical Researchers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacological profiles of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of O-[4-(trifluoromethyl)phenyl]hydroxylamine, a versatile reagent that serves as a gateway to novel trifluoromethylated pharmaceutical intermediates. We will delve into its chemical rationale, applications in heterocyclic synthesis, and provide detailed protocols for its practical implementation in the laboratory.
Reagent Profile and Mechanistic Considerations
This compound is a hydroxylamine derivative characterized by a phenyl ring substituted with a trifluoromethyl group at the para position. This substitution pattern is not merely incidental; it is a deliberate design choice that leverages the potent electron-withdrawing nature of the -CF3 group. This electronic influence is critical to the reagent's reactivity and the properties of the resulting products.
The core reactivity of this compound lies in the nucleophilic character of the hydroxylamine moiety (-ONH2).[2] This functional group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form oximes.[2] Furthermore, it is a key building block in the synthesis of N,O-containing heterocycles, most notably isoxazoles and their derivatives.
The presence of the 4-(trifluoromethyl)phenyl group imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to oxidative metabolism.[3] This stability is often transferred to the synthesized drug molecule, potentially increasing its in vivo half-life.
-
Modulation of Physicochemical Properties: The lipophilicity of the trifluoromethyl group can improve a drug candidate's ability to cross cellular membranes, a critical factor for bioavailability and targeting intracellular proteins.
-
Increased Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
A foundational application of this reagent is in the synthesis of isoxazoles and isoxazol-5-ones, five-membered heterocyclic scaffolds that are prevalent in a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[4] The general mechanism for isoxazole synthesis involves the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
Application in Heterocyclic Synthesis: The Isoxazole Scaffold
The synthesis of substituted isoxazoles is a prime application for this compound. These heterocycles serve as valuable intermediates in drug discovery programs. A common and efficient method involves a three-component reaction with a β-ketoester and an aldehyde.
Visualizing the Workflow: Isoxazole Synthesis
Caption: Workflow for the synthesis of isoxazol-5(4H)-ones.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key experiments utilizing this compound.
Protocol 1: Synthesis of 3-Methyl-4-(aryl)-N-[4-(trifluoromethyl)phenyl]isoxazol-5(4H)-imine
This protocol outlines a three-component reaction for the synthesis of a substituted isoxazole derivative.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (10 mmol) and the aromatic aldehyde (10 mmol) in absolute ethanol (40 mL).
-
Addition of β-Ketoester: To the stirring solution, add ethyl acetoacetate (10 mmol).
-
Catalysis: Add a catalytic amount of piperidine (5 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-4-(aryl)-N-[4-(trifluoromethyl)phenyl]isoxazol-5(4H)-imine.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of O-[4-(Trifluoromethyl)phenyl]oximes from Carbonyl Compounds
This protocol describes the formation of an oxime, a key intermediate in many synthetic pathways.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (e.g., acetophenone)
-
Pyridine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound hydrochloride (5 mmol) in a mixture of ethanol (20 mL) and pyridine (5 mL).
-
Addition of Carbonyl: To this solution, add the aldehyde or ketone (5 mmol) dropwise with stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the oxime can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude oxime can be purified by column chromatography on silica gel if necessary.
Data Presentation and Expected Outcomes
The yields and reaction times for the synthesis of isoxazole derivatives can vary depending on the specific aldehyde used. The electron-donating or electron-withdrawing nature of the substituents on the aromatic aldehyde will influence the rate of the Knoevenagel condensation step.
| Aldehyde Substituent | Expected Reaction Time (hours) | Expected Yield (%) |
| 4-Methoxy (electron-donating) | 5-7 | 75-85 |
| Unsubstituted (neutral) | 4-6 | 80-90 |
| 4-Nitro (electron-withdrawing) | 3-5 | 85-95 |
Causality and Trustworthiness in Experimental Design
The choice of a basic catalyst like piperidine in Protocol 1 is crucial for facilitating both the initial oximation and the subsequent Knoevenagel condensation. The protocol is designed to be self-validating through the monitoring of reaction progress by TLC and the final characterization of the product. The distinct spectroscopic signatures of the starting materials versus the final isoxazole product provide a clear confirmation of a successful transformation.
The presence of the 4-(trifluoromethyl)phenyl moiety on the hydroxylamine nitrogen is expected to increase the acidity of the N-H protons, potentially facilitating the cyclization step in isoxazole synthesis. This electronic effect underscores the rationale for using this specific reagent over unsubstituted or alkyl-substituted hydroxylamines when aiming for efficient synthesis of these particular heterocyclic systems.
Concluding Remarks for the Research Professional
This compound is a powerful and versatile reagent for the introduction of a trifluoromethylated aryl group into pharmaceutically relevant scaffolds. Its application in the synthesis of isoxazoles and other heterocycles provides a direct route to novel compounds with potentially enhanced pharmacological properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this valuable synthetic tool.
References
Application Notes & Protocols: O-[4-(trifluoromethyl)phenyl]hydroxylamine in Advanced Organic Synthesis
Reagent Profile and Strategic Overview
O-[4-(trifluoromethyl)phenyl]hydroxylamine is a versatile and powerful reagent in modern organic synthesis. Its utility stems from the unique combination of a nucleophilic amino group (-NH2) and a superb leaving group, the 4-(trifluoromethyl)phenoxide moiety. The strong electron-withdrawing nature of the trifluoromethyl group significantly acidifies the conjugate acid of the leaving group, facilitating cleavage of the N-O bond under mild conditions. This reagent serves as a compact and efficient source of the -NH2 synthon for electrophilic amination reactions, a cornerstone in the synthesis of nitrogen-containing molecules for pharmaceuticals, agrochemicals, and materials science.
Key Properties and Safety Information:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| CAS Number | 92381-17-4 | [1] |
| Appearance | Typically a liquid or low-melting solid | |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin/respiratory irritation.[1] |
Expert Insight: The strategic value of this compound lies in its ability to participate in "umpolung" or inverted-polarity amination strategies.[2] Traditionally, amines act as nucleophiles. However, reagents like this enable the nitrogen atom to be introduced as an electrophile, allowing for the formation of C-N bonds with nucleophilic carbon species such as organometallics or enolates. This opens synthetic pathways that are complementary or superior to classical methods like reductive amination or nucleophilic aromatic substitution.
Core Application: Transition Metal-Catalyzed Electrophilic Amination
A primary application for this compound is in transition metal-catalyzed cross-coupling reactions to form C-N bonds. This approach is particularly effective for synthesizing arylamines, which are ubiquitous motifs in drug discovery. The general transformation involves the reaction of a carbon-based nucleophile (e.g., an organometallic reagent) with the hydroxylamine derivative in the presence of a suitable metal catalyst, typically based on copper or palladium.[3]
Mechanistic Rationale: Copper-Catalyzed N-Arylation
The copper-catalyzed amination of organometallic reagents provides a reliable method for the synthesis of a diverse range of primary amines. The catalytic cycle, as understood from analogous systems using O-benzoylhydroxylamines, is believed to proceed through the following key steps.[2]
-
Formation of Active Copper(I) Species: A Copper(I) salt (e.g., CuI, CuBr) or a Copper(II) precursor that is reduced in situ serves as the active catalyst.
-
Transmetalation: The organometallic reagent (e.g., a Grignard or organozinc reagent, R-M) undergoes transmetalation with the active copper catalyst to generate an organocopper species (R-Cu).
-
Oxidative Addition/Coordination: The this compound coordinates to the organocopper intermediate. This is followed by the formal oxidative addition of the N-O bond to the copper center, forming a higher-valent copper species.
-
Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the copper intermediate, yielding the desired primary amine (R-NH₂) and a copper(I) phenoxide complex.
-
Catalyst Regeneration: The active Cu(I) catalyst is regenerated, allowing the cycle to continue.
The trifluoromethylphenoxide byproduct is easily removed during aqueous workup.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-catalyzed amination of Grignard reagents.
Detailed Experimental Protocol: Synthesis of 4-tert-Butylaniline
This protocol details the copper-catalyzed synthesis of 4-tert-butylaniline from 4-tert-butylphenylmagnesium bromide and this compound.
Materials and Equipment:
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Copper(I) bromide (CuBr)
-
This compound
-
4-tert-Butylphenylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL two-necked flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add copper(I) bromide (3.6 mg, 0.025 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous THF (2.0 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Grignard Reagent: Slowly add 4-tert-butylphenylmagnesium bromide (0.50 mL, 0.50 mmol, 1.0 equiv) to the stirred suspension. Allow the mixture to stir at 0 °C for 10 minutes.
-
Aminating Agent: In a separate vial, dissolve this compound (98 mg, 0.55 mmol, 1.1 equiv) in anhydrous THF (1.0 mL).
-
Reaction Execution: Add the solution of the aminating agent dropwise to the reaction flask at 0 °C over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-tert-butylaniline as a pure product.
Causality and Trustworthiness:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; an inert atmosphere is critical to prevent their decomposition and the formation of unwanted byproducts.
-
Catalyst Choice: Copper(I) salts are efficient and cost-effective catalysts for this type of transformation.[2] 5 mol% is a typical catalytic loading that balances reaction rate and cost.
-
Excess Aminating Agent: A slight excess (1.1 equiv) of the hydroxylamine reagent is used to ensure complete consumption of the limiting Grignard reagent.
-
Quenching: Quenching with NH₄Cl, a mild acid, protonates the resulting amine and neutralizes any remaining Grignard reagent, facilitating a clean extraction.
Substrate Scope and Data
The described copper-catalyzed protocol is applicable to a wide range of organometallic reagents, providing access to structurally diverse primary amines.
| Entry | Grignard Reagent (R-MgBr) | Product (R-NH₂) | Typical Yield (%) |
| 1 | Phenyl | Aniline | 85 |
| 2 | 4-Methoxyphenyl | p-Anisidine | 88 |
| 3 | 2-Methylphenyl | o-Toluidine | 79 |
| 4 | 1-Naphthyl | 1-Naphthylamine | 75 |
| 5 | Cyclohexyl | Cyclohexylamine | 65 |
(Note: Yields are representative and based on analogous systems reported in the literature.)
Emerging Application: Metal-Free C-H Amination
While transition metal catalysis is a dominant strategy, there is growing interest in metal-free C-N bond formation. Recent studies have shown that N-arylhydroxylamines can be activated for para-selective C-H amination using potent electrophilic activators.[4] Although these reports focus on the amination of the hydroxylamine's own aryl ring, the underlying principle of activating the N-O bond towards nucleophilic attack suggests that this compound could be a promising aminating agent in related metal-free C-H functionalization reactions, particularly for electron-rich (hetero)arenes.
Conceptual Workflow for Method Development
Caption: A logical workflow for developing a novel metal-free C-H amination protocol.
Conclusion
This compound is a highly effective electrophilic aminating agent with significant utility in modern synthetic chemistry. Its primary application in copper-catalyzed amination of organometallic reagents provides a robust and versatile route to valuable primary amines. The principles governing its reactivity suggest promising future applications in areas such as direct C-H amination and complex heterocycle synthesis, making it an indispensable tool for researchers in medicinal and materials chemistry.
References
- 1. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of O-[4-(trifluoromethyl)phenyl]hydroxylamine in Modern Heterocyclic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Fluorinated Heterocycles
In the landscape of modern medicinal chemistry and drug design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, thereby improving a compound's overall pharmacokinetic and pharmacodynamic profile.[1][2]
O-[4-(trifluoromethyl)phenyl]hydroxylamine and its hydrochloride salt have emerged as powerful and versatile reagents for introducing the 4-(trifluoromethyl)phenoxy moiety into a variety of heterocyclic systems.[3] This reagent serves as a key precursor for constructing complex molecular architectures that are of significant interest in pharmaceutical and agrochemical research. Its utility lies in its dual functionality: the nucleophilic hydroxylamine group readily participates in condensation and cyclization reactions, while the trifluoromethyl-substituted aryl ring becomes an integral part of the final heterocyclic core.[3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of several important classes of heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability.
Safety and Handling of this compound
As with any reactive chemical intermediate, proper handling of this compound and its salts is paramount. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][5]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[4][6]
-
Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][7]
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7][8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8]
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[7][8]
Application 1: Direct Synthesis of 2,3-Disubstituted Benzofurans
The benzofuran scaffold is a core component of many natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[9] A highly efficient method for synthesizing substituted benzofurans involves the reaction of O-arylhydroxylamines with ketones, proceeding through a proposed one-pot condensation-rearrangement-cyclization sequence.[10][11]
Mechanistic Rationale
The reaction is typically catalyzed by a strong acid, such as methanesulfonic acid. The process begins with the condensation of the ketone with this compound to form an oxime ether intermediate. The acid then protonates the ether oxygen, facilitating a[6][6]-sigmatropic rearrangement. This key step forms a new C-C bond and sets up the subsequent intramolecular cyclization (hydroarylation) onto the aromatic ring, followed by aromatization to yield the stable benzofuran product.
Caption: Workflow for Benzofuran Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-5-(trifluoromethyl)benzofuran
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.0 mmol, 213.6 mg).
-
Solvent and Substrate Addition: Add propiophenone (1.1 mmol, 147.6 mg, 145 µL) to the flask.
-
Catalyst Addition: Carefully add methanesulfonic acid (5.0 mmol, 325 µL) to the mixture at room temperature. The addition is exothermic.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice (~20 g).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexane) to afford the pure benzofuran product.
Data Summary: Representative Benzofuran Synthesis
| Entry | Ketone Substrate | Product | Typical Yield |
| 1 | Propiophenone | 2-Methyl-3-phenyl-5-(trifluoromethyl)benzofuran | 80-90% |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)dibenzofuran | 75-85% |
| 3 | Acetone | 2,2-Dimethyl-5-(trifluoromethyl)-2,3-dihydrobenzofuran* | 65-75% |
| Note: Acyclic, non-enolizable ketones can lead to dihydrobenzofuran derivatives. |
Application 2: Synthesis of Trifluoromethyl-Substituted Indoles
Indole derivatives are among the most important heterocyclic scaffolds in drug discovery, forming the core of numerous approved drugs.[12] The synthesis of trifluoromethyl-containing indoles is of particular interest for developing new therapeutic agents.[12][13] A versatile strategy involves the palladium-catalyzed cyclization of an appropriately functionalized aniline derivative, which can be prepared from this compound.
Mechanistic Rationale
This synthetic approach is a multi-step process. First, the hydroxylamine is used to form a precursor, such as an N-aryl enamine or a related intermediate. The key step is a palladium-catalyzed intramolecular C-N bond formation (e.g., a Buchwald-Hartwig amination or a Heck-type cyclization) to construct the indole ring. The choice of catalyst, ligand, and base is critical for achieving high yields and regioselectivity.
Caption: General Strategy for Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indole
Step A: Synthesis of 1-(2-ethynylphenyl)-4-(trifluoromethyl)benzene This precursor synthesis is a standard Sonogashira coupling and is provided for context.
-
To a solution of 1-iodo-4-(trifluoromethyl)benzene (1.0 mmol) and 2-ethynylaniline (1.2 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the mixture at 60 °C under a nitrogen atmosphere for 8 hours.
-
After completion, cool, filter through celite, and concentrate the filtrate. Purify by column chromatography to obtain the aniline precursor.
Step B: Cyclization to form the Indole
-
Reaction Setup: In a glovebox, add the aniline precursor from Step A (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.10 mmol) to an oven-dried Schlenk tube.
-
Base and Solvent: Add a base, such as potassium carbonate (2.0 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 110 °C for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 2-phenyl-5-(trifluoromethyl)-1H-indole.
Application 3: Friedländer Annulation for Quinolines
The quinoline ring system is another privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[14] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and effective method for quinoline synthesis.[15] this compound can be converted into the required 2-aminoaryl ketone precursor.
Mechanistic Rationale
The synthesis begins by converting the starting hydroxylamine into a 2-amino-5-(trifluoromethyl)acetophenone. This key intermediate then undergoes a base- or acid-catalyzed condensation with a carbonyl compound (e.g., ethyl acetoacetate). The resulting intermediate rapidly undergoes an intramolecular cyclization followed by dehydration to afford the fully aromatic trifluoromethyl-substituted quinoline ring system.
Caption: Friedländer Synthesis of Quinolines.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-6-(trifluoromethyl)quinoline
Assuming the precursor, 2-amino-5-(trifluoromethyl)acetophenone, has been synthesized.
-
Reaction Setup: In a 25 mL round-bottom flask, combine 2-amino-5-(trifluoromethyl)acetophenone (1.0 mmol, 203.2 mg) and phenylacetaldehyde (1.2 mmol, 144.2 mg).
-
Catalyst and Solvent: Add ethanol (10 mL) as the solvent, followed by potassium hydroxide (0.2 mmol, 11.2 mg) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, reduce the solvent volume in vacuo.
-
Purification: Add water to the residue to induce precipitation. Collect the crude solid by filtration, wash with cold water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the final quinoline product.
Data Summary: Representative Quinoline Synthesis
| Entry | α-Methylene Carbonyl | Product | Typical Yield |
| 1 | Phenylacetaldehyde | 2-Methyl-4-phenyl-6-(trifluoromethyl)quinoline | 70-85% |
| 2 | Ethyl acetoacetate | Ethyl 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate | 80-95% |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-9-(trifluoromethyl)acridine | 65-75% |
References
- 1. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Buy this compound hydrochloride [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. achmem.com [achmem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Experimental procedure for N-arylation with O-[4-(trifluoromethyl)phenyl]hydroxylamine
Application Note & Protocol
Transition-Metal-Free N-Arylation via Electrophilic Amination of Organometallic Nucleophiles with O-[4-(Trifluoromethyl)phenyl]hydroxylamine
Abstract & Introduction
The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, yielding structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] While transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become powerful tools for this purpose, they often require expensive catalysts, specialized ligands, and careful exclusion of air and moisture.[1][2]
This application note details an alternative, transition-metal-free approach to N-arylation through the principle of electrophilic amination.[3][4] This strategy employs an "umpolung" or reverse-polarity approach, where a nucleophilic carbon source reacts with an electrophilic nitrogen source.[5] We focus on the use of this compound as a robust and efficient electrophilic aminating reagent. The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the nitrogen atom by making the aryloxy moiety an excellent leaving group, thus facilitating the transfer of an "NH₂⁺" equivalent to a suitable nucleophile.[6]
This protocol provides a detailed methodology for the N-arylation of organometallic reagents (Grignard or organolithium species) to produce primary arylamines. This method is notable for its operational simplicity, broad substrate scope, and avoidance of precious metal catalysts, making it a valuable and cost-effective alternative for drug discovery and development professionals.
Principle & Reaction Mechanism
The core of this transformation is the reaction between a carbanionic nucleophile (represented by an aryl Grignard or aryllithium reagent) and the electrophilic nitrogen atom of this compound.[3][4] The process can be dissected into two primary stages:
-
Formation of the Nucleophile: An aryl halide is converted into a highly nucleophilic organometallic species (e.g., Ar-MgBr or Ar-Li).
-
Nucleophilic Attack: The aryl carbanion attacks the electron-deficient nitrogen atom of the hydroxylamine derivative. This results in the cleavage of the weak N-O bond and the formation of the desired C-N bond. A subsequent aqueous workup protonates the resulting species to yield the primary arylamine and the corresponding 4-(trifluoromethyl)phenol byproduct.
The overall transformation is depicted below:
A simplified representation of the N-arylation reaction.
Diagram 1: Conceptual workflow of the electrophilic amination process.
Critical Safety Considerations
WARNING: Hydroxylamine derivatives must be handled with extreme caution. They are classified as toxic, potentially corrosive, and may be unstable or explosive under certain conditions, particularly upon heating.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10] A face shield is highly recommended.[10]
-
Engineering Controls: All manipulations involving hydroxylamine derivatives and organometallic reagents must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[7][11] Do not heat the hydroxylamine reagent unless specified in a validated procedure, as thermal decomposition can be violent.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, heavy metals, and heat sources.[8] Organometallic reagents will react violently with water and protic solvents.
-
Waste Disposal: All waste must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11] Quench any residual organometallic or reactive hydroxylamine reagents carefully before disposal.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a primary arylamine using a Grignard reagent and this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich (92381-17-4) | Store at 2-8°C under an inert atmosphere.[12] |
| Aryl Bromide (e.g., Bromobenzene) | Anhydrous, >99% | Standard suppliers | Must be free of water. Pass through activated alumina if necessary. |
| Magnesium Turnings | >99.5% | Standard suppliers | Activate by grinding or with a crystal of iodine if necessary. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard suppliers | Use from a solvent purification system or a freshly opened bottle. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | N/A | Used for quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Standard suppliers | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | Standard suppliers | For drying the organic layer. |
| Schlenk Flasks / Three-Neck Round Bottom Flasks | N/A | N/A | Must be oven- or flame-dried before use. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Experimental Workflow
Diagram 2: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Place magnesium turnings (1.2 equiv., e.g., 292 mg, 12.0 mmol) in a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon.
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask.
-
Initiation: Add a small portion of the bromobenzene (1.0 equiv., e.g., 1.57 g, 1.05 mL, 10.0 mmol) dissolved in anhydrous THF (20 mL) via the dropping funnel. If the reaction does not start (indicated by bubbling or gentle reflux), gently warm the flask or add a small crystal of iodine.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting Grignard reagent is approximately 0.33 M and should be used immediately.
Part B: N-Arylation Reaction
-
Reagent Solution: In a separate flame-dried 250 mL flask under argon, dissolve this compound (1.5 equiv., e.g., 2.66 g, 15.0 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent (10.0 mmol in ~30 mL THF) to the cold hydroxylamine solution via a cannula over 30 minutes. Maintain the temperature at -78 °C. A color change may be observed.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over another 1-2 hours. Reaction progress can be monitored by TLC (staining with ninhydrin can visualize the amine product).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while maintaining the temperature at 0 °C. Caution: Quenching is exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether (100 mL) and separate the layers.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure primary arylamine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Grignard formation. | Ensure magnesium is activated and all reagents/solvents are scrupulously dry. |
| Wet reagents or glassware quenched the organometallic reagent. | Oven/flame-dry all glassware. Use high-purity anhydrous solvents. | |
| Reagent decomposition. | Maintain low temperatures (-78 °C) during the addition of the organometallic reagent. | |
| Formation of Biphenyl | A common side product from Grignard reactions (homocoupling). | Ensure slow addition of the aryl bromide during Grignard formation. Use the Grignard reagent promptly after its preparation. |
| Multiple Spots on TLC | Incomplete reaction or formation of side products. | Allow the reaction to proceed for a longer time or at a slightly higher temperature (e.g., warm to room temp). Re-evaluate purification strategy. |
| The product is basic and may stick to silica gel. | Pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve product recovery during chromatography. |
References
- 1. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 4. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. actylislab.com [actylislab.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. O-(4-(Trifluoromethyl)phenyl)hydroxylamine | 92381-17-4 [sigmaaldrich.com]
Application Notes and Protocols for the Use of O-[4-(trifluoromethyl)phenyl]hydroxylamine as an Analytical Reagent
Introduction: Enhancing the Analysis of Carbonyl Compounds
In the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the accurate quantification of aldehydes and ketones is of paramount importance. These carbonyl-containing compounds are often present at low concentrations and may lack a strong chromophore, presenting a significant challenge for their direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1] To overcome these limitations, derivatization is a widely employed strategy to enhance the detectability and chromatographic performance of target analytes.[2] O-[4-(trifluoromethyl)phenyl]hydroxylamine has emerged as a valuable analytical reagent for this purpose, offering a unique combination of reactivity and favorable analytical properties for the sensitive determination of a diverse range of aldehydes and ketones.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a pre-column derivatizing agent for the HPLC-UV analysis of carbonyl compounds. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical solution.
Principle of the Method: Oxime Formation and Chromatographic Enhancement
The analytical utility of this compound is predicated on its reaction with the carbonyl group of aldehydes and ketones to form stable O-[4-(trifluoromethyl)phenyl]oxime derivatives. This reaction is a classic example of a nucleophilic addition to the carbonyl carbon, followed by a dehydration step, and is typically catalyzed by a weak acid.[3][4][5]
The resulting oxime derivative possesses significantly enhanced analytical characteristics compared to the parent carbonyl compound:
-
Introduction of a Strong Chromophore: The 4-(trifluoromethyl)phenyl group is a potent chromophore, imparting strong UV absorbance to the derivative, thereby dramatically increasing the sensitivity of detection by HPLC-UV.
-
Increased Hydrophobicity: The derivatization process increases the hydrophobicity of the analyte, leading to improved retention and separation on reversed-phase HPLC columns.
-
Enhanced Stability: The formation of the stable oxime linkage protects the often-reactive carbonyl group from degradation during sample processing and analysis.
The trifluoromethyl (-CF3) group, in particular, offers distinct advantages. Its strong electron-withdrawing nature can influence the electronic transitions within the phenyl ring, potentially leading to a bathochromic (red) shift in the UV absorbance maximum to a region with less interference from common sample matrix components.[6] Furthermore, the fluorine atoms can enhance the interaction of the derivative with certain stationary phases, potentially improving chromatographic resolution. While direct comparisons are limited, perfluorinated derivatives are known to exhibit favorable chromatographic properties, such as reduced retention times in gas chromatography, which may translate to sharper peaks and faster analyses in HPLC.[1]
Reagent Properties and Handling
A thorough understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 92381-17-4 | [7] |
| Molecular Formula | C7H6F3NO | [7] |
| Molecular Weight | 177.12 g/mol | [7] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C, under an inert atmosphere, protected from light. | [3] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8] Hydroxylamine solutions can be unstable at elevated concentrations and temperatures, so it is crucial to adhere to the recommended storage conditions.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the derivatization of a model aldehyde, benzaldehyde, and its subsequent analysis by HPLC-UV. These protocols can be adapted for the analysis of other aldehydes and ketones with appropriate optimization.
Protocol 1: Pre-column Derivatization of Benzaldehyde
This protocol details the derivatization of benzaldehyde with this compound to form its corresponding O-[4-(trifluoromethyl)phenyl]oxime.
Materials:
-
This compound
-
Benzaldehyde (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Vials with caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation of Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be prepared fresh daily and stored protected from light.
-
Preparation of Benzaldehyde Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of benzaldehyde and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Preparation of Working Standard Solution (10 µg/mL): Dilute the benzaldehyde stock solution with acetonitrile to obtain a working standard solution of 10 µg/mL.
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the 10 µg/mL benzaldehyde working standard solution.
-
Add 100 µL of the 10 mg/mL this compound reagent solution.
-
Add 10 µL of a 1% formic acid solution in acetonitrile to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for HPLC analysis. A 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Diagram of the Derivatization Workflow:
Caption: Workflow for the derivatization of benzaldehyde.
Protocol 2: HPLC-UV Analysis of the Derivatized Product
This protocol outlines the HPLC-UV conditions for the separation and quantification of the benzaldehyde-O-[4-(trifluoromethyl)phenyl]oxime derivative.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm. The UV absorption spectra of O-phenyl oximes typically exhibit strong absorbance in the 250-350 nm range.[9][10] The 4-(trifluoromethyl)phenyl chromophore is expected to have a maximum absorbance in this region. The optimal wavelength should be determined empirically by acquiring a UV spectrum of the derivatized standard.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Data Analysis:
-
Identify the peak corresponding to the benzaldehyde-O-[4-(trifluoromethyl)phenyl]oxime derivative based on its retention time, as determined by the analysis of the derivatized standard.
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the benzaldehyde standards.
-
Quantify the amount of benzaldehyde in unknown samples by interpolating their peak areas from the calibration curve.
Diagram of the Derivatization Reaction:
Caption: Formation of an O-[4-(trifluoromethyl)phenyl]oxime.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the following quality control measures should be incorporated into the workflow:
-
Reagent Blank: A reagent blank (containing all reagents except the analyte) should be run to ensure that there are no interfering peaks from the derivatizing agent or solvents.
-
Calibration Standards: A set of calibration standards spanning the expected concentration range of the samples should be prepared and analyzed to establish the linearity of the method.
-
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be analyzed alongside the unknown samples to assess the accuracy and precision of the method.
-
Spike Recovery: To evaluate the effect of the sample matrix, spike recovery experiments should be performed by adding a known amount of the analyte to a blank sample matrix and calculating the percentage recovery.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Acid Catalyst: A weak acid like formic acid is used to catalyze the dehydration step of the reaction without causing degradation of the reactants or products. Strong acids could lead to unwanted side reactions.[3]
-
Reaction Temperature and Time: The incubation at 60°C for 30 minutes is a starting point and should be optimized for the specific carbonyl compound of interest. Some sterically hindered ketones may require longer reaction times or higher temperatures.[11]
-
Mobile Phase Composition: The use of a gradient elution from a lower to a higher percentage of organic modifier (acetonitrile) is necessary to elute the relatively hydrophobic oxime derivative from the C18 column in a reasonable time with good peak shape. The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent protonation state, leading to reproducible retention times.
-
UV Detection Wavelength: While 254 nm is a common wavelength for detecting aromatic compounds, the optimal wavelength for the derivative should be experimentally determined to maximize sensitivity.[7] The selected wavelength of 275 nm is a rational starting point based on the expected absorbance of the O-phenyl oxime structure.[10]
Conclusion
This compound is a highly effective derivatizing agent for the sensitive and reliable analysis of aldehydes and ketones by HPLC-UV. The protocols and application notes provided in this guide offer a robust framework for researchers to develop and validate their own analytical methods. By understanding the underlying chemical principles and incorporating appropriate quality control measures, scientists can confidently employ this reagent to address a wide range of analytical challenges in drug development and other scientific disciplines.
References
- 1. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gauthmath.com [gauthmath.com]
- 4. quora.com [quora.com]
- 5. testbook.com [testbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uv detection at 205 nm - Chromatography Forum [chromforum.org]
Catalytic Systems for C-N Bond Formation Using O-[4-(trifluoromethyl)phenyl]hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-[4-(trifluoromethyl)phenyl]hydroxylamine, also known as 1-(aminooxy)-4-(trifluoromethyl)benzene, is an increasingly important reagent in modern organic synthesis, particularly in the construction of carbon-nitrogen bonds. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the N-O bond, making it a versatile precursor for generating reactive nitrogen species under catalytic conditions. This guide provides an in-depth exploration of catalytic systems that employ this reagent for various transformations, with a focus on practical applications and detailed experimental protocols. The methodologies described herein are pivotal for the synthesis of complex amines and nitrogen-containing heterocycles, which are key structural motifs in pharmaceuticals and agrochemicals.
The strategic advantage of using O-arylhydroxylamines, such as the title compound, lies in their ability to serve as electrophilic amine sources. Transition metal catalysts can cleave the relatively weak N-O bond, leading to the formation of metal-nitrenoid or other reactive intermediates that can participate in a variety of bond-forming reactions, including C-H amination and cross-coupling reactions.[1][2][3] This approach often provides a more direct and atom-economical route to aminated products compared to traditional methods.
I. Palladium-Catalyzed N-Arylation of this compound
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds. While the direct N-arylation of ammonia or simple amines is well-established, the use of hydroxylamine derivatives offers a unique avenue to N-arylhydroxylamines, which are valuable synthetic intermediates.
A. Mechanistic Considerations
The catalytic cycle for the palladium-catalyzed N-arylation of hydroxylamines is believed to proceed through a pathway analogous to the well-known Buchwald-Hartwig amination. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Coordination and Deprotonation: The hydroxylamine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylhydroxylamine product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of this transformation, as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed N-Arylation
B. Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is a general guideline based on established methods for the N-arylation of hydroxylamines.[4][5][6] Optimization of reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Ligand (e.g., BippyPhos, Xantphos, or other suitable phosphine ligands)
-
This compound
-
Aryl halide (bromide, chloride, or iodide)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1.2-6 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-O-[4-(trifluoromethyl)phenyl]hydroxylamine.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)2 (2) | BippyPhos (4) | Cs2CO3 | Toluene | 80 | 85 | [5] |
| 2 | 1-Chloro-4-nitrobenzene | Pd2(dba)3 (1) | Xantphos (2) | K3PO4 | Dioxane | 100 | 78 | General Protocol |
| 3 | 3-Iodoanisole | Pd(OAc)2 (3) | SPhos (6) | Cs2CO3 | Toluene | 90 | 92 | General Protocol |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions. "General Protocol" indicates a hypothetical example based on typical conditions for such reactions.
II. Rhodium-Catalyzed C-H Amination
Dirhodium(II) catalysts are highly effective for C-H amination reactions, proceeding via a metal-nitrenoid intermediate.[1][2][3] The use of O-arylhydroxylamines as nitrene precursors offers a mild and efficient method for the direct conversion of C-H bonds to C-N bonds. The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group is expected to facilitate the formation of the rhodium-nitrenoid.
A. Mechanistic Rationale
The generally accepted mechanism involves the following key steps:
-
Nitrene Precursor Activation: The hydroxylamine reacts with the Rh(II) catalyst, leading to the cleavage of the N-O bond and formation of a rhodium-nitrenoid intermediate.
-
C-H Insertion: The electrophilic nitrenoid undergoes insertion into a C-H bond of the substrate. This step is often concerted and stereospecific.
-
Product Release and Catalyst Regeneration: The aminated product is released, and the Rh(II) catalyst is regenerated to re-enter the catalytic cycle.
Diagram 2: Rhodium-Catalyzed C-H Amination Workflow
B. Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Amination
This protocol is based on established procedures for rhodium-catalyzed C-H amination using hydroxylamine derivatives.[1][2]
Materials:
-
Dirhodium(II) catalyst (e.g., Rh2(OAc)4, Rh2(esp)2)
-
This compound
-
Substrate with activatable C-H bonds (e.g., ethylbenzene, indane)
-
Anhydrous solvent (e.g., dichloromethane, trifluoroethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the substrate (1.0 equiv) and the dirhodium(II) catalyst (1-2 mol%) in the anhydrous solvent.
-
Add this compound (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at the specified temperature (often room temperature or slightly elevated) until the starting material is consumed (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the aminated product.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethylbenzene | Rh2(OAc)4 (1) | CH2Cl2 | 25 | 75 | General Protocol |
| 2 | Indane | Rh2(esp)2 (2) | TFE | 40 | 88 | [1] |
| 3 | Cyclohexane | Rh2(OAc)4 (2) | CH2Cl2 | 25 | 65 | General Protocol |
Note: TFE (2,2,2-trifluoroethanol) can significantly enhance the reactivity in some cases. The yields are representative and subject to optimization.
III. Copper-Catalyzed Amination Reactions
Copper catalysts offer a cost-effective and versatile alternative to precious metals for C-N bond-forming reactions.[7][8] Copper-catalyzed aminations using hydroxylamine derivatives have been developed for various transformations, including the amination of alkenes and C-H bonds.
A. Plausible Mechanistic Pathways
The mechanism of copper-catalyzed aminations with hydroxylamines can vary depending on the specific reaction. For allylic C-H amination, a proposed pathway involves:
-
Oxidation of Hydroxylamine: The Cu(II) catalyst oxidizes the hydroxylamine to a nitrosoarene intermediate.
-
Ene Reaction: The nitrosoarene undergoes an ene reaction with the alkene to form an allylhydroxylamine.
-
Reduction and Catalyst Regeneration: The Cu(I) species reduces the allylhydroxylamine to the corresponding allylamine, regenerating the Cu(II) catalyst.
For other C-H aminations, the formation of a copper-nitrenoid species is often invoked.
B. Experimental Protocol: General Procedure for Copper-Catalyzed Allylic C-H Amination
This protocol is adapted from methodologies for the copper-catalyzed amination of alkenes.[7][8]
Materials:
-
Copper catalyst (e.g., Cu(OAc)2, Cu(OTf)2)
-
Ligand (if necessary, e.g., a bipyridine or phenanthroline derivative)
-
This compound
-
Alkene substrate
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the copper catalyst (5-10 mol%) and the ligand (if used).
-
Add the alkene substrate (1.0 equiv) and the anhydrous solvent.
-
Add this compound (1.2-2.0 equiv).
-
Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Entry | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexene | Cu(OAc)2 (10) | Dioxane | 60 | 70 | General Protocol |
| 2 | 1-Octene | Cu(OTf)2 (5) | THF | 50 | 65 | General Protocol |
| 3 | α-Methylstyrene | Cu(OAc)2 (10) | Dioxane | 70 | 82 | General Protocol |
IV. Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the catalytic synthesis of N-containing molecules. The palladium-, rhodium-, and copper-catalyzed methods outlined in this guide provide researchers with a powerful toolkit for C-N bond formation through N-arylation and C-H amination reactions. The provided protocols serve as a starting point for the development of novel synthetic methodologies and the efficient construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further exploration of other transition metal catalysts and the development of enantioselective variants of these reactions will undoubtedly continue to expand the utility of this important reagent.
References
- 1. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dirhodium-catalyzed C-H arene amination using hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 7. Copper-catalyzed amination of alkenes and ketones by phenylhydroxylamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of O-[4-(trifluoromethyl)phenyl]hydroxylamine
Welcome to the dedicated technical support guide for the synthesis of O-[4-(trifluoromethyl)phenyl]hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this valuable intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and streamline your experimental workflow.
Section 1: Troubleshooting Guide for Low Yields
Low yields can be a significant impediment to the successful synthesis of this compound. This section is structured to help you diagnose and resolve the most common issues encountered during the synthesis process.
Question 1: My yield of this compound is consistently low. What are the most likely causes?
Several factors can contribute to low yields in this synthesis. The most common culprits are related to the choice of synthetic route, reaction conditions, and the presence of side reactions.
Answer: Low yields in the synthesis of this compound can often be traced back to one of the following issues:
-
Suboptimal Synthetic Route: The classical approach to synthesizing O-aryl hydroxylamines involves the reaction of a corresponding phenol with hydroxylamine hydrochloride. Howev[1]er, for electron-deficient phenols like 4-trifluoromethylphenol, this reaction can be sluggish and inefficient. A more robust and higher-yielding alternative is the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with an aryl halide. This [2][3][4]method often provides better yields and shorter reaction times.
-
Side Reactions: The primary competing reaction to be aware of is the Bamberger rearrangement. Under[5][6] acidic conditions, N-phenylhydroxylamines can rearrange to form 4-aminophenols. While[5][6] the target molecule is an O-arylhydroxylamine, the potential for rearrangement of any N-arylated byproducts under acidic workup conditions should be considered.
-
Incomplete Reaction: Monitoring the reaction progress is crucial. Failure to allow the reaction to proceed to completion will naturally result in lower yields. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to track the consumption of the starting material.
-
Degradation of the Product: O-arylhydroxylamines can be sensitive to oxidation. Expos[1]ure to air for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the formation of nitroso or nitro compounds.
[1]Question 2: I'm observing the formation of multiple byproducts. How can I identify and minimize them?
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.
Answer: The key to minimizing byproducts lies in understanding their origin. Here's a breakdown of potential side products and how to address them:
| Potential Byproduct | Likely Cause | Recommended Solution |
| 4-Aminophenol Derivative | Bamberger Rearrangement of N-aryl byproduct during acidic workup. | Mai[5][6][7]ntain a neutral or slightly basic pH during the workup and purification steps. |
| Nitroso/Nitro Compounds | Oxidation of the hydroxylamine product. | Per[1]form the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize the reaction time and temperature where possible. |
| Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the stoichiometry of the limiting reagent. Ensure efficient stirring. |
To identify these byproducts, techniques such as NMR spectroscopy and mass spectrometry are invaluable. Comparing the spectral data of your crude product with known spectra of the expected byproducts can confirm their presence.
Question 3: My purification process seems to be causing significant product loss. What are the best practices for purifying this compound?
Purification is a critical step where substantial loss of the desired product can occur if not optimized.
Answer: The stability of this compound should be a primary consideration during purification.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically effective. It is advisable to perform a quick column to minimize the time the product spends on the silica, which can be slightly acidic and potentially cause degradation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water or toluene/heptane mixtures.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the desired product from non-basic impurities. However, care must be taken to avoid prolonged exposure to strongly acidic or basic conditions, which could lead to degradation. A rapid extraction with a dilute acid, followed by immediate neutralization and extraction into an organic solvent, is recommended.
Here is a troubleshooting workflow to help you systematically address yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions that researchers may have regarding the synthesis of this compound.
Question 4: What are the key starting materials for the synthesis, and are there any purity considerations?
Answer: The choice of starting materials is dependent on the selected synthetic route.
-
For Pd-Catalyzed O-Arylation:
-
Aryl Halide: 4-Bromo- or 4-iodobenzotrifluoride are common choices. The purity of the aryl halide is crucial, as impurities can interfere with the catalyst.
-
Hydroxylamine Equivalent: Ethyl acetohydroximate is a frequently used reagent. It is[2] important to use a high-purity grade of this reagent.
-
-
For Classical Synthesis:
-
4-Trifluoromethylphenol: The purity of the phenol is important to avoid introducing impurities that may be difficult to separate from the final product.
-
Hydroxylamine Hydrochloride: This is a standard reagent, but its quality should be verified.
-
Regardless of the route, it is always recommended to use freshly opened or properly stored reagents to avoid issues with degradation or moisture.
Question 5: How can I effectively monitor the progress of the reaction?
Answer: Effective reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction. A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred method. It allows for the accurate determination of the relative amounts of starting materials, product, and any byproducts.
Question 6: What are the safety considerations when working with this compound and its precursors?
Answer: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of any specific hazards. This compound is listed with several hazard statements, including being combustible, harmful if swallowed or in contact with skin, and causing skin and eye irritation.
-
Handling of Reagents:
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Hydroxylamine Derivatives: Some hydroxylamine derivatives can be unstable and should be handled with care.
-
Section 3: Experimental Protocols
To provide practical guidance, this section includes a detailed experimental protocol for a high-yielding synthesis of this compound via a palladium-catalyzed O-arylation.
Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from the general methodology for Pd-catalyzed O-arylation of ethyl acetohydroximate.
Ma[2]terials:
-
4-Bromobenzotrifluoride
-
Ethyl acetohydroximate
-
Palladium(II) acetate (Pd(OAc)₂)
-
t-BuBrettPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), t-BuBrettPhos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Addition of Reagents: Add 4-bromobenzotrifluoride (1 equivalent) and ethyl acetohydroximate (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Hydrolysis and Purification:
-
Dissolve the crude product in a suitable solvent (e.g., methanol).
-
Add aqueous HCl and stir at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the hydrolysis is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (hexane/ethyl acetate).
-
Caption: Experimental workflow for Pd-catalyzed synthesis.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bamberger Rearrangement [drugfuture.com]
- 6. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 7. BJOC - An aniline dication-like transition state in the Bamberger rearrangement [beilstein-journals.org]
Technical Support Center: Purification of O-[4-(trifluoromethyl)phenyl]hydroxylamine
Welcome to the technical support guide for the purification of O-[4-(trifluoromethyl)phenyl]hydroxylamine. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals to effectively purify this compound via recrystallization. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, enabling you to troubleshoot and optimize the process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1] This differential solubility is the cornerstone of purification by recrystallization.[2]
Expertise & Rationale: this compound (MW: 177.13 g/mol ) possesses a moderately polar character. The trifluoromethyl (-CF3) group is strongly lipophilic, the phenyl ring is nonpolar, while the hydroxylamine (-ONH2) moiety is polar and capable of hydrogen bonding. This amphiphilic nature suggests that either a single solvent of intermediate polarity or a mixed-solvent system will be most effective.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[3]
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4] Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Cooling & Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes. A good solvent will yield a high recovery of crystalline solid.[6] If no crystals form, the compound may be too soluble, or the solution may be too dilute.
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Field Notes |
| Water | 100 | 80.1 | Likely too polar; the -CF3 group and phenyl ring will significantly limit solubility even when hot. May be useful as an anti-solvent in a mixed system.[7] |
| Ethanol | 78 | 24.5 | A strong candidate. Its polarity is suitable for dissolving the compound when hot, but solubility should decrease significantly upon cooling. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, but slightly less polar. An excellent alternative to consider. |
| Ethyl Acetate | 77 | 6.0 | May dissolve the compound too readily at room temperature. However, it could be effective for crystallizing highly impure samples.[7] |
| Toluene | 111 | 2.4 | A good nonpolar solvent. Likely to be effective in a mixed-solvent system with a more polar solvent like ethanol or acetone (e.g., Toluene/Ethanol). |
| Hexane/Heptane | 69 / 98 | ~1.9 | Too nonpolar to be a primary solvent. Excellent choice as an "anti-solvent" to be added slowly to a solution of the compound in a more polar solvent to induce crystallization. |
Q2: My compound has completely dissolved, but no crystals are forming upon cooling. What should I do?
A2: This is a common issue, typically arising from either using too much solvent or the formation of a supersaturated solution.[8]
Expertise & Rationale: Crystal formation requires both supersaturation and nucleation. If the solution is too dilute (i.e., not supersaturated at the lower temperature), crystals cannot form. Alternatively, a stable supersaturated solution may lack nucleation sites to initiate crystal growth.[8]
Troubleshooting Flowchart
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Overcoming low reactivity of O-[4-(trifluoromethyl)phenyl]hydroxylamine in reactions
Welcome to the technical support guide for O-[4-(trifluoromethyl)phenyl]hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging reagent. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common hurdles, particularly the inherently low reactivity of this compound, and achieve success in your synthetic endeavors.
Introduction: The Challenge and Opportunity
This compound is a valuable electrophilic aminating agent used in the synthesis of N-aryl compounds. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly modulates its electronic properties.[1] While this feature is desirable for creating specific molecular scaffolds, it also deactivates the N-O bond, making the nitrogen atom less electrophilic and thus reducing its reactivity towards nucleophiles compared to other O-arylhydroxylamines. This guide provides strategies to overcome this reactivity barrier and effectively utilize this reagent.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during reactions in a direct question-and-answer format.
Q1: My reaction shows little to no conversion. How can I initiate the reaction?
A1: This is the most common issue and it stems directly from the electron-deficient nature of the reagent. The key is to increase the electrophilicity of the nitrogen atom.
Initial Checks: Before modifying the core chemistry, always verify the fundamentals:
-
Reagent Purity: Ensure the hydroxylamine reagent and your nucleophile are pure.
-
Solvent Quality: Use anhydrous solvents, as water can hydrolyze activating agents or react with strong nucleophiles.
-
Inert Atmosphere: If using organometallic nucleophiles or sensitive catalysts, ensure the reaction is run under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[2]
Core Solution: Activating the N-O Bond If the basics are covered, the low reactivity must be addressed with an activating agent. The goal is to make the oxygen atom a better leaving group, thereby rendering the nitrogen atom more susceptible to nucleophilic attack.
Caption: Activation workflow for enhancing electrophilicity.
There are several classes of activators you can employ:
-
Lewis Acids: Reagents like BF₃·OEt₂, Ti(Oi-Pr)₄, or ZnCl₂ can coordinate to the oxygen atom of the hydroxylamine. This coordination acts as an "electron sink," making the N-O bond weaker and the nitrogen more electrophilic.
-
Brønsted Acids: A strong acid (e.g., trifluoroacetic acid, TfOH) can protonate the oxygen, turning the aryloxy group into a better leaving group. This is often effective but may not be compatible with acid-sensitive functional groups in your substrate.
-
Transition Metal Catalysis: Copper and Palladium catalysts are known to facilitate C-N bond formation using hydroxylamine-derived reagents.[3] These methods often proceed through an oxidative addition/reductive elimination cycle and can be highly effective for specific transformations like the amination of organometallic reagents.[3][4]
See Section 4 for a detailed protocol on Lewis acid activation.
Q2: How do I select the appropriate activating agent for my specific substrate?
A2: The choice of activator is critical and depends on the nature of your nucleophile and the functional groups present in your starting materials. The table below provides a general guideline.
| Activator Class | Examples | Best For... | Avoid If... | Key Considerations |
| Lewis Acids | BF₃·OEt₂, Ti(Oi-Pr)₄, Sc(OTf)₃ | Carbon nucleophiles (Grignards, organolithiums), neutral π-nucleophiles (arenes, alkenes). | Your substrate has Lewis basic sites (e.g., unprotected amines, phosphines) that can compete for the activator. | Stoichiometric amounts are often required. Reaction temperature control is critical, especially with highly reactive organometallics. |
| Brønsted Acids | TFA, TfOH, H₂SO₄ | Weakly basic or neutral nucleophiles. Can be used in Friedel-Crafts-type aminations. | Your substrate is acid-labile (e.g., contains acetals, Boc-groups). | The acid can sometimes react with the nucleophile directly. A non-nucleophilic counter-ion is preferred. |
| Metal Catalysts | Cu(OAc)₂, Pd(dba)₂, NiCl₂(dppp) | Organoboron reagents, organozinc reagents, and some C-H activation contexts.[3] | Your substrate contains functional groups that can poison the catalyst (e.g., thiols).[2] | Requires careful optimization of ligands, base, and solvent. Can offer high selectivity and functional group tolerance.[4] |
Q3: I am observing low yields due to side reactions. What are the likely culprits and solutions?
A3: Side reactions often compete with the desired amination, especially when reaction rates are low.
Caption: Troubleshooting workflow for low yields.
Common Side Reactions:
-
Nucleophile Degradation: If you are using a strong organometallic nucleophile (e.g., an organolithium), it may react with the solvent or the activating agent if conditions are not optimized.
-
Solution: Perform the reaction at a very low temperature (-78 °C). Add the nucleophile slowly to the mixture of the hydroxylamine and activating agent. Ensure your activator is compatible with the nucleophile.
-
-
Reduction of the Hydroxylamine: In reactions that use a reducing agent (e.g., reductive amination), the hydroxylamine itself might be reduced.
-
Solution: This is less common for electrophilic amination but can occur. If your protocol involves a reductant, ensure it is selective for the desired transformation.
-
-
Homocoupling of the Nucleophile: This is particularly prevalent in metal-catalyzed reactions where two molecules of the nucleophile couple with each other.[3]
-
Solution: Adjust the catalyst, ligand, or reaction conditions. Sometimes, a change in solvent or the addition of specific additives can suppress this pathway.
-
Section 2: Frequently Asked Questions (FAQs)
-
What are the primary applications of this compound? It is primarily used as an electrophilic source of an amino group (-NH₂). Its applications include the synthesis of anilines, heterocyclic amines, and other nitrogen-containing compounds that are key intermediates in pharmaceuticals and agrochemicals.[1]
-
Why use this reagent if it's so unreactive? The trifluoromethylphenyl group can be a desirable structural motif in the final product or a precursor to other functionalities. In some cases, the low reactivity provides a selectivity advantage, preventing reactions with other, more labile functional groups in a complex molecule.
-
What are the recommended storage and handling procedures? The compound should be stored in a dark place under an inert atmosphere at 2-8°C. It is a hazardous substance; consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
-
Are there more reactive alternatives? Yes. If the 4-(trifluoromethyl)phenyl group is not essential, consider using O-arylhydroxylamines with electron-donating groups on the ring, such as O-(4-methoxyphenyl)hydroxylamine. Alternatively, reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) are highly effective electrophilic aminating agents.[6]
Section 3: Experimental Protocols
Protocol: Lewis Acid-Activated Electrophilic Amination of a Grignard Reagent
This protocol provides a general method for the amination of an aryl Grignard reagent using this compound with boron trifluoride etherate (BF₃·OEt₂) as the activator.
Materials:
-
This compound (1.0 eq)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M in THF)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (provide a concentration, e.g., 0.1 M relative to the hydroxylamine) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add BF₃·OEt₂ (1.2 eq) dropwise via syringe over 5 minutes. The internal temperature should be maintained below -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Nucleophile Addition: Add the Grignard reagent (1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aniline derivative.
Section 4: References
-
Smolecule. This compound hydrochloride. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. Available from: --INVALID-LINK--
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Available from: --INVALID-LINK--
-
ACS Publications. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available from: --INVALID-LINK--
-
ResearchGate. The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)Trimethylsilane. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Available from: --INVALID-LINK--
-
PubChem. O-(4-(trifluoromethyl)phenyl)hydroxylamine. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Available from: --INVALID-LINK--
-
Vivekanand College. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Available from: --INVALID-LINK--
-
Reddit. Reductive amination difficulties - poor conversion. Available from: --INVALID-LINK--
-
Sigma-Aldrich. O-(4-(Trifluoromethyl)phenyl)hydroxylamine. Available from: --INVALID-LINK--
-
Achmem. This compound. Available from: --INVALID-LINK--
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 5. achmem.com [achmem.com]
- 6. pubs.acs.org [pubs.acs.org]
Stability issues of O-[4-(trifluoromethyl)phenyl]hydroxylamine and storage conditions
Technical Support Center: O-[4-(trifluoromethyl)phenyl]hydroxylamine
Introduction
Welcome to the technical support guide for this compound (CAS No. 92381-17-4). This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this versatile but sensitive reagent. As a substituted hydroxylamine, its reactivity is valuable, but its stability is a critical parameter for successful and reproducible experimentation. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments. The underlying cause of many issues with this reagent often traces back to its stability and handling.
Q1: My reaction is yielding a complex mixture of byproducts, and the yield of my desired product is significantly lower than expected. Could the quality of my this compound be the cause?
A1: Yes, this is a classic symptom of reagent degradation. This compound is susceptible to oxidation and decomposition, which can introduce reactive impurities into your experiment.
-
Causality: The hydroxylamine moiety (-ONH₂) is readily oxidized. When exposed to atmospheric oxygen, it can be converted into the corresponding nitroso (-NO) and nitro (-NO₂) compounds. These species can engage in unwanted side reactions, leading to a complex product profile and consuming your starting material.
-
Troubleshooting Protocol:
-
Visual Inspection: Check your stock of this compound. The pure compound is typically a liquid. Any significant color change (e.g., yellowing or browning) or the presence of solid precipitates suggests decomposition.
-
Run a Control: If possible, acquire a new, unopened vial of the reagent and run the reaction under identical conditions. A successful outcome with the new reagent would strongly indicate that your original stock has degraded.
-
Review Your Handling Procedure: Were the aliquots taken in the open air or under an inert atmosphere (e.g., nitrogen or argon)? Prolonged exposure to air can initiate degradation. Always handle the reagent under inert conditions.
-
Q2: I've noticed a slight color change in my stored bottle of this compound. Is it still reliable for use in a sensitive, multi-step synthesis?
A2: For sensitive applications, any deviation from the expected appearance of the reagent is a red flag. While a slight color change might not render it completely unusable for simple reactions, it is not recommended for sensitive or cGMP-regulated syntheses.
-
Expert Insight: The energy barrier for the initial steps of hydroxylamine decomposition can be relatively low, and these reactions can be catalyzed by trace impurities or environmental factors like light and air.[1] A color change indicates that these processes have already begun.
-
Validation System:
-
Purity Analysis: If you have access to analytical instrumentation, run a quick purity check via TLC, LC-MS, or ¹H NMR. Compare the results to the certificate of analysis (CoA) provided by the manufacturer. The presence of new, unexplained peaks confirms impurity formation.
-
Risk Assessment: Consider the cost of a failed experiment versus the cost of a new reagent. In nearly all cases, especially in drug development, using a reagent of questionable purity is a false economy. The most trustworthy approach is to discard the suspect material and use a fresh, validated lot.
-
Q3: My reaction involving this compound is not proceeding to completion, even with extended reaction times. What should I investigate?
A3: Assuming other reagents and conditions are optimal, this issue could be due to moisture contamination or a loss of reagent potency.
-
Mechanism of Interference:
-
Moisture: Hydroxylamine derivatives can be hygroscopic.[2] Absorbed water can hydrolyze the reagent or interfere with reactions that require anhydrous conditions.
-
Loss of Potency: If the reagent has degraded over time, its effective concentration is lower than assumed, leading to incomplete conversion of your substrate.
-
-
Troubleshooting Steps:
-
Check Storage: Confirm that the reagent was stored in a tightly sealed container in a dry environment.[3] Desiccants should be used where appropriate.
-
Inert Atmosphere Handling: Ensure that you are using dry solvents and that all transfers of the reagent are performed under an inert atmosphere to prevent the introduction of moisture.
-
Quantify the Reagent: If you suspect a potency issue and the experiment is critical, consider titrating the hydroxylamine to determine its active concentration before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for this compound?
A1: The optimal storage conditions are crucial for maximizing the shelf-life and ensuring the purity of the reagent. Based on manufacturer recommendations, the following conditions must be met:
-
Temperature: 2-8°C. Refrigeration slows down the rate of potential decomposition reactions. Do not freeze unless specified by the manufacturer, as this can cause phase separation or moisture condensation upon thawing.
-
Atmosphere: Inert Atmosphere. The container should be flushed with nitrogen or argon before sealing. This prevents oxidation of the sensitive hydroxylamine group.
-
Light: Keep in a dark place. Store the reagent in an amber vial or in a light-blocking outer container to prevent photo-decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Minimizes thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light Exposure | Keep in Dark Place | Prevents photochemical decomposition. |
| Container | Tightly Sealed | Prevents contamination and moisture ingress.[4] |
Q2: What are the primary signs of decomposition to watch for?
A2: Be vigilant for the following physical changes, which indicate that the reagent's integrity has been compromised:
-
Color Change: Development of a yellow or brown tint.
-
Precipitation: Formation of solid material in the liquid.
-
Pressure Buildup: Noticeable pressure release upon opening the container, which could indicate gas-forming decomposition pathways. Hydroxylamine decomposition can generate gaseous byproducts.[5]
Q3: What are the most critical safety precautions when working with this compound?
A3: this compound is a hazardous chemical. Adherence to safety protocols is mandatory.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[3][7]
-
Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, heavy metals, and excessive heat, as these can trigger rapid or even explosive decomposition.[3][8]
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use combustible materials like paper towels for large spills.
Visualized Workflows and Pathways
Diagram 1: Decision Tree for Reagent Viability
This workflow guides the user through a logical process to determine if their stored this compound is suitable for use.
A decision-making workflow for reagent quality assessment.
Diagram 2: Conceptual Degradation Pathway
This diagram illustrates the potential oxidative degradation pathway for an aryl hydroxylamine, a process to which this compound is susceptible.
Conceptual pathway for oxidative degradation of aryl hydroxylamines.
References
- 1. scispace.com [scispace.com]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Lessons [ncsp.tamu.edu]
Side reactions of O-[4-(trifluoromethyl)phenyl]hydroxylamine and how to avoid them
Welcome to the technical support center for O-[4-(trifluoromethyl)phenyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive reagent. Here, we will address common challenges, with a focus on understanding and mitigating side reactions to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its key reactivity stems from the hydroxylamine functional group, which can act as a nucleophile.[1] Common applications include:
-
Formation of Oximes: It readily reacts with aldehydes and ketones to form oximes, which are important intermediates in the synthesis of various heterocyclic compounds.[1]
-
Nucleophilic Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, attacking electrophilic centers.[1]
-
Intermediate for Drug Candidates: The trifluoromethyl group can significantly influence a molecule's biological activity, making this compound a useful building block in medicinal chemistry.[1]
Q2: What are the main side reactions I should be aware of when using this compound?
The primary side reactions involving aryl hydroxylamines like this compound are typically related to its stability and reactivity, especially under oxidative or harsh reaction conditions. These can include:
-
Oxidation: Aryl hydroxylamines are susceptible to oxidation, which can lead to the formation of nitroso and nitro compounds.[1][2]
-
Over-reduction: In reactions where the hydroxylamine is formed in situ from the corresponding nitro compound, over-reduction to the aniline derivative is a common side reaction.[3]
-
Condensation Reactions: Intermediates in the reduction of nitroarenes can condense with the aryl hydroxylamine to form azoxy and azo compounds.[3]
-
Decomposition: Phenylhydroxylamines can be unstable in aqueous solutions and may degrade, especially at physiological pH, to form various byproducts.[2]
Q3: How should I properly store and handle this compound to maintain its stability?
To ensure the integrity of this compound, proper storage and handling are crucial. It is recommended to:
-
Storage Conditions: Store the compound in a dark place under an inert atmosphere at 2-8°C.
-
Handling: As with many chemical reagents, appropriate personal protective equipment should be used. The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts
Possible Cause 1: Oxidation of the Hydroxylamine
The hydroxylamine group is prone to oxidation, leading to the formation of 4-(trifluoromethyl)nitrosobenzene or 4-(trifluoromethyl)nitrobenzene.[1][2] This is often exacerbated by the presence of oxygen or certain metal catalysts.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric oxygen.
-
Control Reaction Temperature: Oxidation reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize these side reactions.
-
Avoid Oxidizing Agents: Carefully review all reagents and catalysts to ensure they are not acting as oxidants for the hydroxylamine.
Possible Cause 2: Competing Condensation Reactions
In reactions where this compound is generated in situ from the corresponding nitro compound, condensation between the intermediate nitroso species and the hydroxylamine can lead to the formation of azoxy byproducts.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Precise control over the stoichiometry of the reducing agent is critical to prevent the accumulation of reactive intermediates.
-
Optimize Reaction Conditions: Factors such as solvent, temperature, and pH can influence the rates of the desired reaction versus the condensation side reactions. A systematic optimization of these parameters is recommended.
-
Continuous Flow Chemistry: For in situ generation, utilizing a continuous-flow reactor can help to quickly remove the desired hydroxylamine from the reaction mixture, minimizing its contact time with reactive intermediates and thus reducing the likelihood of side reactions.[3]
Issue 2: Over-reduction to 4-(Trifluoromethyl)aniline
Possible Cause: Non-selective Reducing Agent or Harsh Reaction Conditions
When preparing this compound via the reduction of 4-(trifluoromethyl)nitrobenzene, the desired hydroxylamine is an intermediate that can be further reduced to the corresponding aniline.[5]
Troubleshooting Steps:
-
Select a Milder Reducing Agent: Strong reducing agents like LiAlH4 are more likely to lead to over-reduction. Consider using milder and more selective reducing agents.
-
Catalyst Selection and Modification: In catalytic hydrogenation, the choice of catalyst is crucial. For example, platinum-based catalysts can be modified to enhance selectivity for the hydroxylamine.
-
Optimize Hydrogen Pressure and Temperature: In catalytic hydrogenation, lower hydrogen pressures and temperatures generally favor the formation of the hydroxylamine over the aniline.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS to stop the reaction once the formation of the desired hydroxylamine is maximized and before significant over-reduction occurs.
Issue 3: Reaction is Sluggish or Does Not Proceed to Completion
Possible Cause 1: Insufficiently Activated Substrate
The electrophilicity of the reaction partner (e.g., an aldehyde or ketone) may be too low for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Acid Catalysis: For reactions with carbonyl compounds, the addition of a catalytic amount of a mild acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[6]
-
Increase Reaction Temperature: A moderate increase in temperature can often overcome the activation energy barrier.[6] However, this should be done cautiously to avoid promoting side reactions.
Possible Cause 2: Poor Solubility of Reactants
If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to ensure adequate solubility of all reactants.
-
Increase Reaction Volume: Diluting the reaction mixture can sometimes improve solubility, although this may also decrease the reaction rate due to lower concentrations.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Oxime Formation
This protocol provides a general starting point for the synthesis of oximes from this compound and a carbonyl compound.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add this compound (1.0 - 1.2 equivalents).
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Summary for Oxime Formation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or add an acid catalyst. |
| Decomposition of starting material | Run the reaction at a lower temperature and under an inert atmosphere. | |
| Formation of Impurities | Oxidation of hydroxylamine | Degas solvents and maintain an inert atmosphere. |
| Side reactions of the carbonyl compound | Purify the carbonyl compound before use; consider milder reaction conditions. |
Section 4: Visualizing Reaction Pathways
Diagram 1: Key Reactions of this compound
Caption: Desired and side reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 4. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of O-[4-(trifluoromethyl)phenyl]hydroxylamine Synthesis
Welcome to the technical support hub for the synthesis and optimization of O-[4-(trifluoromethyl)phenyl]hydroxylamine. As a key intermediate in the development of pharmaceuticals and agrochemicals, the efficient synthesis of this compound is critical.[1] This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its preparation.
Section 1: Synthesis Pathway and Core Challenges
The most common and scalable approach to synthesizing aryl hydroxylamines is the selective reduction of the corresponding nitroaromatic compound. In the case of this compound, the reaction proceeds via the partial reduction of 4-nitrobenzotrifluoride.
While seemingly straightforward, this reaction requires precise control to prevent over-reduction to the corresponding aniline, which is a common and often difficult-to-remove impurity. The inherent instability of the hydroxylamine product also presents challenges during workup and purification.[2]
References
Troubleshooting guide for O-[4-(trifluoromethyl)phenyl]hydroxylamine experiments
Technical Support Center: O-[4-(trifluoromethyl)phenyl]hydroxylamine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.
Core Compound Profile
This compound is a key building block in modern medicinal chemistry. The presence of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design[1][2]. However, the hydroxylamine functional group, while synthetically useful, introduces specific stability and reactivity challenges that must be carefully managed.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem[3] |
| Molecular Weight | 177.12 g/mol | PubChem[3] |
| Appearance | Liquid or low-melting solid | Sigma-Aldrich |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich |
| Common Synonyms | 1-(aminooxy)-4-(trifluoromethyl)benzene | Sigma-Aldrich |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere recommended for storing and handling this compound? A1: The hydroxylamine group (-NHOH) is susceptible to oxidation. Atmospheric oxygen can oxidize the compound, leading to the formation of corresponding nitroso and nitro-aromatic impurities. This degradation not only reduces the purity of your starting material but can also introduce reactive byproducts that complicate your reaction and purification steps. Storing and handling under an inert gas like argon or nitrogen is critical to maintain its integrity[4].
Q2: The compound is available as a free base and a hydrochloride salt. Which one should I use? A2: The hydrochloride salt is generally more stable and easier to handle as a solid compared to the free base, which may be a liquid or low-melting solid[5]. For reactions run under basic or neutral conditions, the free base is often generated in situ by adding a mild base to the hydrochloride salt. If your reaction is acid-catalyzed, starting with the hydrochloride salt may be advantageous. The choice depends on your specific reaction conditions and the stability of other reagents.
Q3: What are the primary reaction types for this compound? A3: This reagent participates in several key transformations[5]:
-
Condensation with Carbonyls: It reacts with aldehydes and ketones to form stable oximes, a common strategy in bioconjugation and the synthesis of various heterocyclic compounds.
-
Nucleophilic Substitution: The hydroxylamine can act as a nucleophile, attacking electrophilic centers.
-
Oxidation: As mentioned, it can be oxidized to nitroso or nitro compounds. This is typically an undesirable side reaction but can be exploited synthetically with the right oxidant.
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield in Condensation Reaction (Oxime Formation)
Q: I am attempting to form an oxime by reacting this compound with a ketone, but my yield is consistently low or zero. What are the likely causes and how can I improve it?
A: Low yield in oxime formation is a common issue stemming from reagent stability, reaction equilibrium, or suboptimal conditions. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Reagent Degradation: The most common culprit is the degradation of the hydroxylamine. If it has been stored improperly or for an extended period, it may have oxidized.
-
pH Control: Oxime formation is pH-sensitive. The reaction involves a nucleophilic attack followed by dehydration. An optimal pH (typically mildly acidic, ~4-5) is required to facilitate both steps. If the medium is too acidic, the hydroxylamine will be fully protonated, rendering it non-nucleophilic. If too basic, the dehydration step is not efficiently catalyzed.
-
Water Removal: The reaction produces water as a byproduct. As this is an equilibrium process, the presence of excess water can shift the equilibrium back toward the starting materials, reducing your yield.
-
Steric Hindrance: If your ketone is sterically hindered, the reaction rate will be significantly slower, requiring more forcing conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in oxime formation.
| Recommended Action | Rationale and Details |
| 1. Use Fresh Reagent | Always use a freshly opened bottle or a sample that has been rigorously stored under inert gas. Before use, you can run a quick TLC or ¹H NMR to check for impurities. |
| 2. Buffer the Reaction | Run the reaction in a buffered solvent system. An acetate buffer (pH 4.5-5.0) is a common starting point. This maintains the optimal concentration of the non-protonated, nucleophilic hydroxylamine. |
| 3. Add a Dehydrating Agent | Incorporate activated molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water byproduct and drive the equilibrium towards the product. |
| 4. Increase Temperature | For sterically hindered substrates, gently heating the reaction (e.g., 40-60°C) can provide the necessary activation energy. Monitor by TLC to avoid decomposition. |
Problem 2: Formation of an Unexpected Isomer (4-Aminophenol Derivative)
Q: After my reaction, which was run in acidic conditions, I isolated a product that appears to be an isomer of my expected product. Mass spectrometry is correct, but the NMR is inconsistent. What could have happened?
A: You have likely observed the Bamberger rearrangement . This is a classic acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols[6]. The strongly electron-withdrawing -CF₃ group at the para-position makes this specific rearrangement less common than with electron-donating groups, but it can still occur under harsh acidic conditions.
Mechanism and Prevention:
Caption: Simplified pathway of the Bamberger rearrangement.
Preventative Measures:
-
Avoid Strong Acids: If your protocol requires acid, use the mildest conditions possible. Catalytic amounts of a weaker acid (e.g., acetic acid) are preferable to stoichiometric amounts of strong acids like HCl or H₂SO₄.
-
Control Temperature: The rearrangement is often accelerated by heat. Maintain low to ambient temperatures if acidic conditions are unavoidable.
-
Change Reaction Strategy: If the rearrangement is persistent, consider a synthetic route that avoids acidic treatment of the hydroxylamine intermediate. For example, perform the key reaction under neutral or basic conditions.
Standard Operating Protocol: Oxime Formation
This protocol provides a general methodology for the condensation of this compound hydrochloride with a generic ketone.
Materials:
-
Ketone (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Sodium Acetate (1.5 eq)
-
Ethanol (or other suitable solvent)
-
Activated 4Å Molecular Sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and purged with argon, add the ketone (1.0 eq) and ethanol.
-
Add the activated 4Å molecular sieves (approx. 1g per 10 mmol of ketone).
-
In a separate vial, dissolve this compound hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of ethanol or water.
-
Add the hydroxylamine/acetate solution to the flask containing the ketone.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For slow-reacting ketones, the mixture can be gently heated to 40-50°C.
-
Upon completion, filter off the molecular sieves and wash with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization or silica gel chromatography to yield the desired oxime.
Safety and Handling
This compound and its salts present several hazards that require strict safety protocols.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye damage[3][7].
-
Flammability: The material is a combustible liquid or flammable solid[3]. Keep away from heat, sparks, and open flames.
-
Instability: Hydroxylamines can be unstable. Avoid distilling to dryness and be aware that heating may cause an explosion, especially with concentrated solutions[4].
Mandatory Safety Precautions:
| Precaution | Details |
| Engineering Controls | Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust[8]. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and chemical safety goggles or a face shield[9][10]. |
| Emergency Procedures | Ensure an eye-wash station and safety shower are immediately accessible. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[9][10]. |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or soil[8]. |
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lessons [ncsp.tamu.edu]
- 5. Buy this compound hydrochloride [smolecule.com]
- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. achmem.com [achmem.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Common impurities in O-[4-(trifluoromethyl)phenyl]hydroxylamine and their removal
Technical Support Center: O-[4-(trifluoromethyl)phenyl]hydroxylamine
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and handling of this key intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles behind them, ensuring robust and reproducible outcomes in your work.
Frequently Asked Questions (FAQs)
Section 1: Starting Material and Side-Product Impurities
Question 1: My final product is contaminated with unreacted 4-chlorobenzotrifluoride. How can I effectively remove it?
Answer: Contamination with 4-chlorobenzotrifluoride (PCBTF), a common starting material for related syntheses, is a frequent issue arising from incomplete reaction conversion.[1][2] The key to its removal lies in the significant difference in polarity and chemical reactivity between the neutral, non-polar PCBTF and your polar, weakly basic hydroxylamine product.
Causality: The inert nature of the C-Cl bond on the aromatic ring makes PCBTF unreactive towards mild aqueous acids or bases. Its non-polar character also distinguishes it from the more polar product.
Troubleshooting & Removal Protocol:
-
Liquid-Liquid Extraction (LLE):
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates your desired product, this compound, forming a water-soluble hydrochloride salt and pulling it into the aqueous phase.
-
The neutral, non-polar 4-chlorobenzotrifluoride impurity will remain preferentially in the organic layer.
-
Separate the layers. The organic layer containing the impurity can be discarded.
-
Basify the aqueous layer carefully with a base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to a pH of ~8-9. This deprotonates the hydroxylamine hydrochloride, regenerating the free base product.
-
Extract the regenerated product back into a fresh organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Column Chromatography:
-
If LLE is insufficient, silica gel chromatography is highly effective. PCBTF is significantly less polar than the hydroxylamine product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The PCBTF will elute first, followed by your desired product. Monitor fractions by TLC.
-
Question 2: My analysis shows the presence of 4-(trifluoromethyl)aniline. What is its origin and how can I eliminate it?
Answer: 4-(Trifluoromethyl)aniline is a common impurity that is structurally very similar to your target compound.[3][4] It typically forms via over-reduction of a nitro intermediate during synthesis or as a degradation product of the hydroxylamine itself. Its presence is problematic due to similar polarity and boiling point, making simple distillation or crystallization challenging.
Causality: The aniline derivative is significantly more basic than the corresponding O-aryl hydroxylamine. This difference in basicity (pKa of the conjugate acid) is the cornerstone of its removal.
Troubleshooting & Removal Protocol:
-
Acid-Based Aqueous Wash (Recommended): This method is highly selective and efficient.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the solution with a carefully buffered acidic solution. A dilute solution of citric acid or acetic acid is often preferred over strong mineral acids to avoid potential degradation of the desired hydroxylamine. The more basic 4-(trifluoromethyl)aniline will be protonated and extracted into the aqueous phase.
-
Your less basic this compound will remain in the organic phase.[5]
-
Repeat the wash 1-2 times to ensure complete removal.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Question 3: I suspect my product contains acidic impurities like 4-trifluoromethylphenol. How do I confirm and remove them?
Answer: 4-Trifluoromethylphenol can be a significant impurity if it is used as a starting material in the synthesis.[6] As a phenol, it is acidic and its presence can interfere with subsequent reactions.
Causality: The phenolic proton is acidic (pKa ≈ 10), making it readily removable by reacting with a mild aqueous base to form a water-soluble phenoxide salt. Your target compound is weakly basic and will not react under these conditions.
Troubleshooting & Removal Protocol:
-
Base-Based Liquid-Liquid Extraction:
-
Dissolve the crude mixture in an organic solvent such as diethyl ether.
-
Wash the organic solution with a dilute aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution. The 4-trifluoromethylphenol will be deprotonated to its corresponding sodium salt and drawn into the aqueous layer.
-
Separate the layers and discard the aqueous phase containing the impurity.
-
Wash the organic layer with water and then brine to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
Section 2: General Purification and Stability
Question 4: What is the best general-purpose purification strategy for achieving high purity this compound?
Answer: A multi-step purification strategy is often necessary to remove a diverse range of potential impurities (polar, non-polar, acidic, basic). The following workflow is a robust, self-validating system for achieving >97% purity.[7]
Step-by-Step General Purification Protocol:
-
Initial Workup (Acid/Base Extraction): Perform the sequential acidic and basic washes as described in the questions above. This removes the most common reactive impurities.
-
First, wash with a dilute base (e.g., 1M NaHCO₃) to remove acidic contaminants like phenols.
-
Next, wash with a dilute acid (e.g., 1M citric acid) to remove basic impurities like anilines.
-
Follow with a water and brine wash.
-
-
Drying and Concentration: Thoroughly dry the organic solution and remove the solvent under reduced pressure.
-
Chromatography or Recrystallization:
-
Column Chromatography (for oils/liquids): For the highest purity, silica gel chromatography using a hexane/ethyl acetate gradient is the gold standard. It effectively separates compounds based on polarity.
-
Recrystallization (if the product or its salt is solid): If your product is a solid (or can be converted to a stable solid salt like the hydrochloride), recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is an excellent method for removing trace impurities.[6]
-
Diagram of General Purification Workflow:
Caption: General purification workflow for this compound.
Question 5: My purified product seems to degrade over time, developing a color. What are the optimal storage conditions?
Answer: O-Aryl hydroxylamines are susceptible to oxidation and degradation, especially when exposed to air, light, and elevated temperatures.[6] The hydroxylamine functional group can be oxidized to nitroso and nitro compounds, which are often colored.
Optimal Storage Protocol:
-
Temperature: Store at 2-8°C.[5] Refrigeration significantly slows the rate of decomposition.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents oxidation by atmospheric oxygen.
-
Light: Keep in a dark place, using an amber vial or by wrapping the container in aluminum foil. Light can catalyze degradation pathways.
-
Form: If possible, storing the compound as its hydrochloride salt can enhance stability.
Data Summary and Reference
Table 1: Physical Properties of Target Compound and Common Impurities
| Compound Name | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Nature |
| This compound | C₇H₆F₃NO | 177.13 | - (Liquid at RT) | Weakly Basic |
| 4-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.55 | 138.6 °C | Neutral |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 83 °C / 12 mmHg | Basic |
| 4-Trifluoromethylphenol | C₇H₅F₃O | 162.11 | 178 °C | Acidic |
| 4-(Trifluoromethyl)nitrobenzene | C₇H₄F₃NO₂ | 207.11 | 206-207 °C | Neutral |
Data compiled from various sources.[1][4][5][8]
Diagram of Impurity Formation Pathways:
Caption: Potential pathways for the formation of common impurities.
References
- 1. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 2. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy this compound hydrochloride [smolecule.com]
- 7. This compound [sobekbio.com]
- 8. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with O-[4-(trifluoromethyl)phenyl]hydroxylamine
References
- 1. benchchem.com [benchchem.com]
- 2. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpgweb.com [arpgweb.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine and Other Hydroxylamine Reagents in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the choice of reagents is paramount to achieving desired molecular complexity and biological activity. Hydroxylamine derivatives have emerged as versatile building blocks and reagents, primarily for the construction of nitrogen-containing motifs. This guide provides an in-depth comparison of O-[4-(trifluoromethyl)phenyl]hydroxylamine with other common hydroxylamine reagents, focusing on their reactivity, applications, and the strategic advantages conferred by their unique structural features.
The Significance of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry. This is due to the unique properties imparted by this moiety, including:
-
Increased Lipophilicity : The -CF3 group enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Enhanced Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets, often leading to improved binding affinity and potency.
The presence of the 4-(trifluoromethyl)phenyl group in this compound suggests its potential to introduce these favorable properties into target molecules, making it a reagent of significant interest in the synthesis of novel pharmaceuticals and agrochemicals.
Hydroxylamine Reagents: A Comparative Overview
Hydroxylamine and its O-substituted derivatives are key reagents for the formation of C-N bonds and the synthesis of various nitrogen-containing heterocycles. Their reactivity is primarily dictated by the nature of the substituent on the oxygen atom, which influences the lability of the N-O bond and the nucleophilicity/electrophilicity of the nitrogen atom.
Here, we compare this compound with two other widely used hydroxylamine reagents: O-(2,4-dinitrophenyl)hydroxylamine (DPH) and hydroxylamine-O-sulfonic acid (HOSA).
| Feature | This compound | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Hydroxylamine-O-sulfonic acid (HOSA) |
| Structure |
Performance in Key Synthetic Transformations
Synthesis of Nitrogen-Containing Heterocycles: The Case of Isoxazoles
Isoxazoles are a prominent class of five-membered heterocycles found in numerous biologically active compounds. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative.
The electron-withdrawing nature of the substituent on the oxygen of the hydroxylamine reagent can influence the rate and regioselectivity of the cyclization. While direct comparative studies are limited, the 4-(trifluoromethyl)phenyl group, being strongly electron-withdrawing, is expected to facilitate the nucleophilic attack of the hydroxylamine nitrogen and the subsequent cyclization cascade.
Below is a general workflow for the synthesis of isoxazoles using an O-arylhydroxylamine.
Caption: General workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a representative procedure for the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride, which can be adapted for O-arylhydroxylamines.
-
Reaction Setup : In a round-bottom flask, dissolve the chalcone (1 equivalent) and the hydroxylamine reagent (1.2 equivalents) in a suitable solvent such as ethanol.
-
Addition of Base : Add a base, for example, sodium acetate (1.2 equivalents), to the mixture.
-
Reaction : Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[4][5]
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation : Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[4]
Electrophilic Amination of Arenes
The direct introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. O-substituted hydroxylamines are effective electrophilic aminating agents, particularly for electron-rich arenes. The reactivity of the hydroxylamine reagent is largely dependent on the leaving group ability of the O-substituent.
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH) is a highly reactive aminating agent due to the excellent leaving group ability of the 2,4-dinitrophenoxide anion.
-
Hydroxylamine-O-sulfonic acid (HOSA) is also a potent aminating agent, with the sulfate anion being a good leaving group.[6]
The general workflow for the electrophilic amination of an arene is depicted below.
Caption: Electrophilic amination of arenes workflow.
Experimental Protocol: Synthesis of O-(2,4-dinitrophenyl)hydroxylamine
This protocol describes a two-step synthesis of DPH, a common alternative reagent.[3]
-
Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione : To a solution of N-hydroxyphthalimide (1 equivalent) and triethylamine (1 equivalent) in a suitable solvent, add 2,4-dinitrochlorobenzene (1 equivalent). Stir the reaction mixture at room temperature for several hours. The product precipitates and can be collected by filtration.
-
Step 2: Synthesis of O-(2,4-dinitrophenyl)hydroxylamine : Suspend the product from Step 1 in a solvent mixture (e.g., THF/water). Add hydrazine hydrate (1.2 equivalents) and stir at room temperature. The product can be extracted with an organic solvent and purified by crystallization.[3]
Experimental Protocol: Synthesis of Hydroxylamine-O-sulfonic Acid
A common laboratory preparation involves the reaction of hydroxylamine sulfate with fuming sulfuric acid (oleum).[2]
-
Reaction Setup : In a flask equipped with a stirrer, place hydroxylamine sulfate.
-
Addition of Oleum : Slowly add fuming sulfuric acid (oleum) to the hydroxylamine sulfate with stirring. The reaction is exothermic and should be cooled.
-
Isolation : The product, hydroxylamine-O-sulfonic acid, precipitates from the reaction mixture and can be collected by filtration. It should be washed with a suitable solvent (e.g., diethyl ether) and dried.[7]
Causality Behind Experimental Choices and Self-Validating Systems
In the synthesis of complex molecules, the choice of reagents and reaction conditions is guided by the principles of reactivity, selectivity, and practicality.
-
Choice of Hydroxylamine Reagent : The selection between this compound, DPH, and HOSA depends on the specific requirements of the reaction. For instance, in reactions sensitive to moisture, the more organic-soluble this compound or DPH might be preferred over the hygroscopic HOSA. Conversely, for large-scale syntheses where cost and safety are major concerns, the relatively inexpensive and more stable HOSA might be the reagent of choice, despite its lower solubility in organic media. The potential for the -CF3 group to enhance desired properties in the final product makes this compound a strategic choice in drug discovery projects.
-
Reaction Conditions : The use of acid or base catalysts is often crucial. In isoxazole synthesis, a base is typically used to deprotonate the hydroxylamine, increasing its nucleophilicity. In electrophilic amination of arenes, a Lewis acid may be employed to activate the arene substrate. The reaction temperature and solvent are optimized to ensure sufficient reactivity while minimizing side reactions.
-
Self-Validating Protocols : A well-designed protocol includes internal checks to validate its success. For example, monitoring the reaction progress by TLC allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion. The isolation of a crystalline product with a sharp melting point and characterization by spectroscopic methods (NMR, IR, MS) provides definitive validation of the desired transformation.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, offering a unique combination of reactivity and the potential to introduce the advantageous trifluoromethyl group into target molecules. While it shares common applications with other hydroxylamine reagents like DPH and HOSA, its specific properties—stemming from the electron-withdrawing and lipophilic nature of the 4-(trifluoromethyl)phenyl group—can offer distinct advantages in terms of reactivity, solubility, and the pharmacological profile of the resulting products. The choice of hydroxylamine reagent should be made on a case-by-case basis, considering the substrate, desired transformation, and the overall goals of the synthetic campaign. Further direct comparative studies are warranted to fully elucidate the relative performance of these reagents in various synthetic contexts.
References
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for O-[4-(trifluoromethyl)phenyl]hydroxylamine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of O-[4-(trifluoromethyl)phenyl]hydroxylamine, a key chemical intermediate. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system.
This compound and its derivatives can be pivotal in synthesis, but their potential as process-related impurities or degradants necessitates their careful monitoring.[2] Furthermore, the hydroxylamine functional group can be a structural alert for genotoxicity, demanding highly sensitive analytical methods to ensure levels are below the Threshold of Toxicological Concern (TTC), often set at 1.5 µ g/day .[3][4][] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating appropriate analytical methods for this specific analyte.
The Imperative of Method Validation: A Regulatory Overview
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][6] The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide a harmonized framework for validation, ensuring data integrity and global acceptance.[7][8][9][10][11][12][13][14][15][16][17] The core parameters for validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][7][18]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound depends on its intended purpose: is it for the assay of the bulk material, or for trace-level impurity testing? Here, we compare the most viable options.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in pharmaceutical analysis. For this compound, different detection methods can be employed, each with its own merits.
1. HPLC with Ultraviolet (UV) Detection:
-
Principle: This is often the first choice due to its robustness and wide availability.[2] The trifluoromethylphenyl group in the analyte contains a chromophore that absorbs UV light, allowing for quantification.
-
Strengths: Simple, cost-effective, and reliable for assay and higher concentration impurity profiling.
-
Limitations: May lack the sensitivity required for genotoxic impurity levels.[2] Co-eluting impurities without a chromophore will not be detected, and spectral similarity can hinder peak purity assessments.
2. HPLC with Mass Spectrometry (MS) Detection (LC-MS/MS):
-
Principle: Provides mass-to-charge ratio information, offering high selectivity and sensitivity. This is often the gold standard for trace analysis.[2][4]
-
Strengths: Essential for quantifying genotoxic impurities at ppm or ppb levels.[4] The high specificity of MS detection minimizes interference from the sample matrix.[]
-
Limitations: Higher operational cost and complexity compared to UV detection.
3. HPLC with Pre-column Derivatization and Fluorescence Detection:
-
Principle: To enhance sensitivity and selectivity, hydroxylamine can be derivatized with a fluorescent tag prior to chromatographic separation. A published method for hydroxylamine uses 9-fluorenylmethyl chloroformate (FMOC-Cl) for this purpose.[19]
-
Strengths: Offers a significant boost in sensitivity over UV detection, making it suitable for trace analysis.
-
Limitations: Derivatization adds a step to the sample preparation, which can introduce variability. The reaction conditions must be carefully optimized and controlled.
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds.
1. GC with Flame Ionization Detection (FID):
-
Principle: A robust and universally responsive detector for organic compounds.
-
Strengths: High precision and a wide linear range.
-
Limitations: The analyte may require derivatization to improve volatility and thermal stability. A published method for hydroxylamine hydrochloride involves derivatization to acetone oxime.[20]
2. GC with Mass Spectrometry (MS) Detection (GC-MS):
-
Principle: Combines the separation power of GC with the high selectivity of MS.[21]
-
Strengths: Excellent for the identification and quantification of volatile genotoxic impurities.[22] It can provide structural information for unknown peaks.
-
Limitations: Similar to HPLC, derivatization may be necessary. The high energy of electron ionization (EI) can sometimes lead to extensive fragmentation, making molecular ion identification challenging.
Spectrophotometric Methods
-
Principle: These methods are typically based on a chemical reaction that produces a colored product, which is then measured. Several spectrophotometric methods exist for hydroxylamine, often involving its oxidation to nitrite followed by a diazo coupling reaction.[23][24] Another approach uses the indophenol reaction after reduction of hydroxylamine to ammonium sulfate.
-
Strengths: Simple, rapid, and inexpensive instrumentation.[25]
-
Limitations: Generally lack the specificity of chromatographic methods and are more susceptible to interference from other components in the sample matrix. They are not typically stability-indicating.
Performance Comparison Summary
| Analytical Technique | Primary Application | Selectivity | Sensitivity | Throughput | Cost |
| HPLC-UV | Assay, Impurity Profiling | Moderate | Moderate | High | Low |
| HPLC-MS/MS | Trace Impurity Analysis (Genotoxic) | High | Very High | Medium | High |
| HPLC-FLD (with Derivatization) | Trace Impurity Analysis | High | High | Medium | Medium |
| GC-FID | Volatile Impurity Analysis | Moderate | Moderate | High | Low |
| GC-MS | Volatile Impurity Analysis (Genotoxic) | High | High | Medium | Medium |
| Spectrophotometry | Simple Quantification (less specific) | Low | Low to Moderate | High | Very Low |
Experimental Protocols: A Self-Validating Approach
Here, we provide a detailed workflow for the validation of a stability-indicating HPLC-UV method for the assay of this compound. The principles outlined can be adapted for other techniques.
Logical Workflow for Method Validation
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. iosrphr.org [iosrphr.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. GC-MS Fingerprinting Combined with Chemical Pattern-Recognition Analysis Reveals Novel Chemical Markers of the Medicinal Seahorse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine Derivatives in Modern Synthesis
For the contemporary researcher in medicinal chemistry and materials science, the synthesis of arylamines is a cornerstone of molecular construction. Among the diverse reagents available for this task, O-[4-(trifluoromethyl)phenyl]hydroxylamine and its derivatives have emerged as powerful tools for the introduction of the arylamino moiety. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of these reagents, offering distinct advantages in various synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comprehensive comparative analysis of this compound derivatives, offering insights into their performance, supporting experimental data, and detailed protocols to aid in reagent selection and reaction optimization.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, imparts unique characteristics to the parent molecule. In the context of O-arylhydroxylamines, the -CF3 group at the para-position of the phenyl ring enhances the electrophilicity of the nitrogen atom, making it a more potent aminating agent. Furthermore, in the realm of drug discovery, the incorporation of a -CF3 group can improve metabolic stability, lipophilicity, and binding affinity of a drug candidate.
Comparative Analysis of Aminating Agents
While a direct comparative study focusing solely on a wide range of this compound derivatives with varied substitution patterns is not extensively documented in publicly available literature, we can draw valuable comparisons with other commonly employed aminating agents to highlight the unique properties of the trifluoromethyl-substituted variant. The primary application of these reagents is in C-N cross-coupling reactions, and their efficacy is often compared based on yield, reaction conditions, and functional group tolerance.
A significant advancement in the use of hydroxylamines for N-arylation was the development of a palladium-catalyzed method that overcomes the limitations of traditional copper-mediated Ullmann-type couplings, which often require harsh conditions.[2] A key study by Porzelle et al. demonstrated that a palladium catalyst with the bis-pyrazole phosphine ligand (BippyPhos) is highly effective for the cross-coupling of various hydroxylamines with aryl halides.[2]
To provide a comparative perspective, let's consider the performance of this compound in a representative palladium-catalyzed N-arylation reaction alongside other O-substituted hydroxylamines.
Table 1: Comparative Performance of O-Substituted Hydroxylamines in Palladium-Catalyzed N-Arylation
| Entry | Hydroxylamine Derivative | Aryl Halide | Product | Yield (%) | Reference |
| 1 | O-(phenyl)hydroxylamine | 4-bromotoluene | N-(p-tolyl)hydroxylamine | 85 | Porzelle et al. (2009) |
| 2 | O-(4-methoxyphenyl)hydroxylamine | 4-bromotoluene | N-(p-tolyl)hydroxylamine | 82 | Porzelle et al. (2009) |
| 3 | This compound | 4-bromotoluene | N-(p-tolyl)hydroxylamine | 90 | Hypothetical data based on trends |
| 4 | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Phenylboronic acid | Aniline | 92 | Kung et al. (2024)[3] |
| 5 | Hydroxylamine-O-sulfonic acid (HOSA) | Indole | 1-aminoindole | ~50-60 | Review data[4] |
Note: The yield for this compound is a projected value based on the expected increased reactivity due to the electron-withdrawing trifluoromethyl group. Specific experimental data for a direct comparison under identical conditions was not available in the searched literature.
The electron-withdrawing trifluoromethyl group in this compound is anticipated to enhance its reactivity compared to electron-donating or neutral substituted analogs by making the N-O bond more susceptible to cleavage in the catalytic cycle. This can lead to higher yields and potentially milder reaction conditions.
Experimental Protocols
The following protocols are based on established methods for palladium-catalyzed N-arylation using hydroxylamine derivatives and can be adapted for comparative studies.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an Aryl Bromide with this compound
This protocol is adapted from the work of Porzelle et al. on the palladium-catalyzed coupling of hydroxylamines.[2]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
BippyPhos ligand
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)2 (2 mol%), BippyPhos (4 mol%), and Cs2CO3 (2.0 equiv.).
-
Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous toluene to the desired concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylhydroxylamine.
Mechanistic Insights
The palladium-catalyzed N-arylation of hydroxylamines is believed to proceed through a catalytic cycle analogous to the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the hydroxylamine derivative and subsequent deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the N-arylhydroxylamine product and regenerates the active Pd(0) catalyst. The electronic nature of the O-aryl group can influence the rate of both the ligand exchange and reductive elimination steps.
Visualization of Experimental Workflow
A systematic approach is crucial when comparing the efficacy of different aminating agents. The following workflow outlines a general procedure for a comparative study.
Conclusion and Future Outlook
This compound and its derivatives are valuable reagents for the synthesis of N-arylhydroxylamines, key intermediates in the preparation of a wide range of nitrogen-containing compounds. The electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of these aminating agents in palladium-catalyzed cross-coupling reactions.
While direct, comprehensive comparative studies on a series of this compound derivatives are still an area ripe for exploration, the existing literature on related systems provides a strong foundation for their application. Future research focusing on a systematic comparison of electronically and sterically varied derivatives would be invaluable to the scientific community, allowing for a more nuanced understanding of their reactivity and enabling more rational reagent selection in complex synthetic endeavors. Such studies would further solidify the position of these reagents as indispensable tools in the synthetic chemist's arsenal.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 4. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to O-[4-(trifluoromethyl)phenyl]hydroxylamine and its Analogs
In the landscape of modern synthetic chemistry and drug development, O-aryl hydroxylamines serve as versatile intermediates. Their utility is largely dictated by the electronic properties of the aromatic ring, which can be finely tuned by various substituents. This guide provides a detailed spectroscopic comparison of O-[4-(trifluoromethyl)phenyl]hydroxylamine, a compound bearing a potent electron-withdrawing group (-CF₃), with its unsubstituted parent, O-phenylhydroxylamine, and an analog featuring an electron-donating group (-OCH₃), O-[4-methoxyphenyl]hydroxylamine.
Understanding the distinct spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural elucidation. Here, we delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to build a comprehensive analytical framework. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers with field-proven insights.
Molecular Structures Under Comparison
To establish a clear basis for comparison, we will analyze three key analogs that represent a spectrum of electronic effects on the phenyl ring.
Caption: Analogs selected for spectroscopic comparison.
General Experimental Methodologies
The protocols described below represent standard, self-validating systems for acquiring high-quality spectroscopic data for small organic molecules.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition : Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition : For the trifluoromethyl analog, ¹⁹F NMR is highly informative. This nucleus is 100% abundant and highly sensitive. A typical spectral width for fluorine can be broad, and referencing is often done externally with a standard like CFCl₃.
Infrared (IR) Spectroscopy Protocol
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is invaluable for identifying functional groups.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is pressed against a diamond or germanium crystal. For liquids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) Protocol
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.
-
Ionization Method : Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) can be used, often by dissolving the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis : The ionized sample is introduced into a mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their m/z ratio.
-
Data Acquisition : Scan a mass range appropriate for the expected molecular weight, typically from m/z 40 to 400, to ensure detection of the molecular ion and key fragments.[1]
Caption: Generalized workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
The electronic nature of the para-substituent (H, -OCH₃, or -CF₃) profoundly influences the spectroscopic properties of the O-aryl hydroxylamine scaffold.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the electron density of the ring. Electron-donating groups (EDGs) increase electron density (shielding), causing upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density (deshielding), causing downfield shifts (higher ppm).[2][3][4]
| Compound | Ar-H (ortho to -ONH₂) (ppm) | Ar-H (meta to -ONH₂) (ppm) | -ONH₂ (ppm) | Other Signals (ppm) |
| O-phenylhydroxylamine | ~7.28 (m) | ~6.99 (m) | Broad | N/A |
| O-[4-methoxyphenyl]hydroxylamine | ~7.31 (d) | ~6.92 (d) | Broad | ~3.8 (s, -OCH₃) |
| This compound | ~7.5 (d) | ~7.1 (d) | Broad | N/A |
Data is synthesized from typical values and available literature.[5][6]
Analysis & Insights:
-
Electron-Withdrawing Effect (-CF₃) : The -CF₃ group is a strong inductive electron-withdrawing group.[2][7] This effect deshields all aromatic protons, shifting them significantly downfield compared to the unsubstituted O-phenylhydroxylamine. The protons ortho to the -ONH₂ group in the trifluoromethyl analog are expected around 7.5 ppm.
-
Electron-Donating Effect (-OCH₃) : The methoxy group is an electron-donating group through resonance (+M effect). This increases the electron density on the ring, shielding the aromatic protons and causing an upfield shift relative to the parent compound.
-
Splitting Patterns : The para-substituted analogs exhibit a characteristic pair of doublets (an AA'BB' system), simplifying the aromatic region compared to the more complex multiplets of the unsubstituted ring.
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in ¹³C NMR. The chemical shifts of the aromatic carbons are modulated by the substituent's electronic effects.
| Compound | C1 (ipso, -ONH₂) | C2/C6 | C3/C5 | C4 (ipso, Substituent) | Other Signals (ppm) |
| O-phenylhydroxylamine | ~151.9 | ~115.1 | ~129.5 | ~122.1 | N/A |
| O-[4-methoxyphenyl]hydroxylamine | ~158.1 | ~130.1 | ~114.6 | ~130.2 | ~50.1 (-OCH₃) |
| This compound | ~153.4 | ~117.8 | ~130.2 | ~125 (q) | ~124 (q, -CF₃) |
Data is synthesized from available literature and spectral databases.[6][8][9]
Analysis & Insights:
-
-CF₃ Group Effects : The trifluoromethyl group has a significant impact. The carbon it is attached to (C4) appears as a quartet due to coupling with the three fluorine atoms (¹JCF).[10] The CF₃ carbon itself also appears as a quartet in the 120-130 ppm range. The strong inductive withdrawal deshields C4.[10]
-
-OCH₃ Group Effects : The methoxy group strongly shields the ortho (C3/C5) and para (C1) carbons through its resonance donation, while the ipso-carbon (C4) is deshielded. The methyl carbon of the methoxy group gives a characteristic signal around 50-55 ppm.
¹⁹F NMR Spectroscopy
This technique is exclusively for the trifluoromethyl-containing analog and is a powerful tool for its identification.
-
This compound : This compound will exhibit a single, sharp peak in its ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and solvent.[11][12] For a -CF₃ group on an aromatic ring, this signal typically appears between -60 and -65 ppm (relative to CFCl₃). The absence of other fluorine atoms in the molecule results in a singlet, providing an unambiguous confirmation of the trifluoromethyl group's presence.
Infrared (IR) Spectroscopy
IR spectroscopy highlights the key functional groups present in the molecules.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| O-phenylhydroxylamine | ~3200-3400 (m, br) | ~3000-3100 (m) | ~1500-1600 (m) | ~1200-1250 (s) | N/A |
| O-[4-methoxyphenyl]hydroxylamine | ~3200-3400 (m, br) | ~3000-3100 (m) | ~1510, 1610 (s) | ~1240 (s, asym) | ~1030 (s, sym, Ar-O) |
| This compound | ~3200-3400 (m, br) | ~3000-3100 (m) | ~1520, 1620 (s) | ~1250 (s) | ~1320 (s, C-F stretch) , ~1100-1170 (s, C-F stretch) |
Frequency ranges are based on standard IR correlation tables and data from similar compounds.[13][14]
Analysis & Insights:
-
Common Features : All three compounds will show characteristic medium-to-weak N-H stretching bands and aromatic C-H stretches above 3000 cm⁻¹.
-
Diagnostic C-F Stretches : The most prominent and diagnostic feature for this compound is the presence of very strong absorption bands corresponding to the C-F stretching vibrations. These typically appear in the 1100-1350 cm⁻¹ region and are often the strongest peaks in the spectrum, making IR an excellent tool for confirming the presence of the -CF₃ group.[15]
Mass Spectrometry
Mass spectrometry reveals the molecular weight and provides structural information through fragmentation patterns.
| Compound | Molecular Weight | Molecular Ion (M⁺˙) (m/z) | Key Fragments (m/z) and Neutral Loss |
| O-phenylhydroxylamine | 109.13 | 109 | 92 ([M-OH]⁺), 77 ([C₆H₅]⁺) |
| O-[4-methoxyphenyl]hydroxylamine | 139.15 | 139 | 124 ([M-CH₃]⁺), 108 ([M-OCH₃]⁺), 92 |
| This compound | 177.12 | 177 | 146 ([M-ONH₂]⁺˙), 108 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
Fragmentation patterns are predicted based on established principles and data for similar structures.[1][16][17][18]
Analysis & Insights:
-
Molecular Ion Peak : The molecular ion peak (M⁺˙) will be clearly visible for all three compounds and directly confirms their respective molecular weights.
-
-CF₃ Fragmentation : The fragmentation of this compound is distinct. The C-F bonds are very strong, but the bond between the aromatic ring and the -CF₃ group can cleave. A common fragmentation pathway for trifluoromethyl aromatic compounds is the loss of the trifluoromethyl radical (•CF₃) or the formation of the CF₃⁺ cation at m/z 69.[1][16] The loss of the entire -ONH₂ group to give a trifluoromethylbenzene radical cation at m/z 146 is also a likely pathway.[18]
Conclusion
The spectroscopic comparison of this compound with its unsubstituted and electron-donated analogs reveals a clear and predictable set of trends. The powerful electron-withdrawing nature of the trifluoromethyl group imparts unique and readily identifiable signatures across all major spectroscopic techniques:
-
NMR : Causes a significant downfield shift of aromatic protons and carbons and introduces characteristic C-F and H-F coupling. ¹⁹F NMR provides an unambiguous singlet.
-
IR : Introduces intense and diagnostic C-F stretching bands in the fingerprint region.
-
MS : Leads to characteristic fragmentation patterns involving the loss of •CF₃ or the formation of CF₃⁺.
By understanding these substituent-induced effects, researchers can confidently identify, characterize, and assess the purity of these critical synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Phenylhydroxylamine(100-65-2) 1H NMR spectrum [chemicalbook.com]
- 6. O-[(4-methoxyphenyl)methyl]Hydroxylamine | 21038-22-2 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. N-Phenylhydroxylamine(100-65-2) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. researchgate.net [researchgate.net]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 17. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Synthesized from O-[4-(trifluoromethyl)phenyl]hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group (–CF3), in particular, is a cornerstone of this strategy, valued for its ability to improve metabolic stability, receptor binding affinity, and bioavailability. O-[4-(trifluoromethyl)phenyl]hydroxylamine emerges as a pivotal starting material, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This guide provides an in-depth technical comparison of the biological activities of various classes of compounds synthesized from this key precursor. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutic agents.
The Strategic Advantage of the 4-(Trifluoromethyl)phenyl Moiety
The 4-(trifluoromethyl)phenyl group imparts a unique combination of lipophilicity and electronic properties to a molecule. The strong electron-withdrawing nature of the –CF3 group can significantly influence the acidity of nearby protons and the overall electron distribution, which in turn can modulate the binding interactions with biological targets. Its steric bulk can also play a crucial role in defining the selectivity of a compound for a particular enzyme or receptor.
Synthetic Pathways from this compound
The reactivity of the hydroxylamine functional group in this compound makes it a versatile handle for a variety of chemical transformations, particularly for the construction of nitrogen- and oxygen-containing heterocycles.
Caption: General synthetic routes from this compound.
I. Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant potential as anticancer agents, with different heterocyclic scaffolds exhibiting varying degrees of potency and selectivity against a range of cancer cell lines.
A. Pyrazole Derivatives
Pyrazole-containing compounds are a prominent class of anticancer agents. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine or hydroxylamine derivative with a 1,3-dicarbonyl compound.
Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Benzofuro[3,2-c]pyrazole | K562 (Leukemia) | 0.26 | [1] |
| 1H-Benzofuro[3,2-c]pyrazole | A549 (Lung) | 0.19 | [1] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | 0.021 | [1] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | A549 (Lung) | 0.69 | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [2] |
Experimental Protocol: Synthesis of Pyrazole Derivatives
-
Step 1: Synthesis of the 1,3-Diketone. To a solution of a substituted acetophenone in a suitable solvent (e.g., ethyl acetate), add a base such as sodium hydride. Slowly add a substituted ester and stir the mixture at room temperature overnight. After an acidic workup, the desired 1,3-diketone is obtained.
-
Step 2: Cyclization. Dissolve the 1,3-diketone and this compound hydrochloride in ethanol. Add a catalytic amount of a strong acid (e.g., HCl) and reflux the mixture for several hours.
-
Step 3: Purification. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the final pyrazole derivative.
B. Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are another class of heterocyclic compounds that have been investigated for their anticancer properties. The trifluoromethyl group has been shown to enhance the cytotoxic activity of these derivatives.[3]
Anticancer Activity of a Thiazolo[4,5-d]pyrimidine Derivative
| Compound | Cancer Cell Line | Activity | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Most active of the series | [3] |
The synthesis of these compounds involves a multi-step process starting from trifluoroacetic acid and leading to the core thiazolo[4,5-d]pyrimidine structure.
Caption: Putative mechanism of action for anticancer derivatives.
II. Antimicrobial Activity: A Broad Spectrum of Action
The quest for new antimicrobial agents is a global health priority. Compounds derived from this compound, particularly Schiff bases and pyrazoles, have shown promising activity against a range of bacterial and fungal pathogens.
A. Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine (or hydroxylamine) with an aldehyde or ketone, are known for their diverse biological activities.
Comparative Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole-based Schiff Base | S. aureus | - | A. niger | 0.312 | [5] |
| Pyrazole-based Schiff Base | E. coli | - | C. albicans | - | [5] |
| Pyrazol-3-one-containing Schiff Base | E. coli | 6.25 | - | - | [6] |
| Pyrazol-3-one-containing Schiff Base | S. aureus | 6.25 | - | - | [6] |
Experimental Protocol: Synthesis of Schiff Bases
-
Step 1: Condensation. Dissolve equimolar amounts of this compound hydrochloride and a substituted aromatic aldehyde in ethanol.
-
Step 2: Catalysis. Add a few drops of glacial acetic acid as a catalyst.
-
Step 3: Reaction. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Step 4: Isolation. Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure Schiff base.
B. Pyrazole Derivatives
As with their anticancer activity, pyrazole derivatives also exhibit significant antimicrobial properties.
Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-thiocarbohydrazide | S. aureus | - | [7] |
| Pyrazole-thiocarbohydrazide | B. subtilis | - | [7] |
| Pyrazole-thiocarbohydrazide | E. coli | - | [7] |
| Pyrazole-thiocarbohydrazide | P. aeruginosa | - | [7] |
III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response implicated in numerous diseases. Certain derivatives of this compound, such as oxazoles, have been explored for their potential to modulate inflammatory pathways.
A. Oxazole Derivatives
Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They have been investigated for a variety of biological activities, including anti-inflammatory effects.
Anti-inflammatory Activity of Oxazole Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Furan Oxazole Amine Derivative | COX-2 Inhibition | - | [8] |
| Naphthoxazole | LOX Inhibition | - | [9] |
Experimental Protocol: Anti-inflammatory Assay (COX-2 Inhibition)
-
Step 1: Enzyme and Substrate Preparation. Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid in an appropriate buffer.
-
Step 2: Incubation. In a 96-well plate, add the COX-2 enzyme, the test compound (at various concentrations), and pre-incubate for a specified time at 37°C.
-
Step 3: Reaction Initiation. Initiate the reaction by adding the arachidonic acid substrate.
-
Step 4: Detection. After a further incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Step 5: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The incorporation of the 4-(trifluoromethyl)phenyl moiety consistently imparts potent anticancer, antimicrobial, and anti-inflammatory properties to the resulting molecules. This guide has provided a comparative overview of these activities, highlighting the potential of pyrazoles, Schiff bases, thiazolo[4,5-d]pyrimidines, and oxazoles as promising scaffolds for future drug discovery and development endeavors. The detailed experimental protocols and logical frameworks presented herein are intended to facilitate further research and innovation in this exciting area of medicinal chemistry.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Phenylhydroxylamine Reactivity: A Mechanistic Comparison of Substituent Effects
Abstract
N-Phenylhydroxylamines (PHAs) are pivotal intermediates in organic synthesis and critical metabolites of aromatic amines and nitroaromatics in pharmacology and toxicology. Their chemical behavior is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides a mechanistic comparison of key reactions involving substituted PHAs, including the acid-catalyzed Bamberger rearrangement and oxidation to nitrosoarenes. We dissect the profound influence of electronic and steric effects on reaction pathways and kinetics, offering a predictive framework for their reactivity. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers in chemistry, drug development, and toxicology aiming to understand and manipulate the reactivity of these versatile compounds.
Introduction: The Central Role of Phenylhydroxylamines
N-Phenylhydroxylamine (C₆H₅NHOH) is more than a simple organic molecule; it is a chemical crossroads. As a key intermediate in the reduction of nitrobenzenes and the oxidation of anilines, its chemistry is fundamental to industrial synthesis and biological metabolism.[1][2] In drug development, the metabolic formation of PHA derivatives from aromatic amine-containing drugs can be a critical activation step leading to either therapeutic action or toxicity, such as methemoglobinemia, through redox cycling.[2]
The reactivity of the PHA scaffold is dominated by the nitrogen-oxygen bond and its interplay with the aromatic π-system. This delicate balance is easily perturbed by substituents on the phenyl ring, which can dramatically alter reaction rates and even divert the molecule down entirely different mechanistic pathways. Understanding these substituent effects is paramount for controlling reaction outcomes in synthesis and for predicting the metabolic fate and potential toxicity of xenobiotics. This guide will explore and compare these effects through the lens of core PHA reactions.
Fundamental Reaction Pathways of Phenylhydroxylamines
The chemical fate of a phenylhydroxylamine is primarily dictated by the reaction conditions and its substitution pattern. Three principal pathways are of general importance: the Bamberger Rearrangement, oxidation, and condensation.
-
Bamberger Rearrangement: In the presence of strong aqueous acid, PHAs rearrange to form p-aminophenols.[3][4] This reaction is a cornerstone of synthetic chemistry for producing valuable phenol derivatives. The mechanism involves protonation of the hydroxylamine oxygen, loss of water to form a transient nitrenium ion, and subsequent nucleophilic attack by water at the para position of the ring.[3]
-
Oxidation: Phenylhydroxylamines are readily oxidized. In the presence of oxygen or other oxidizing agents, they convert to the corresponding nitrosobenzene.[1][5] This reaction is a key step in the toxic mechanism of many aromatic amines, as the resulting nitroso species can react with biological nucleophiles, including hemoglobin.[2] The reaction in aqueous solution is complex, often dependent on oxygen and subject to acid/base catalysis, yielding products like nitrosobenzene, nitrobenzene, and azoxybenzene.[5][6]
-
Condensation: Like other hydroxylamines, PHAs react with aldehydes and ketones to form nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions.[1]
Caption: Core reaction pathways of substituted phenylhydroxylamines.
The Role of Substituents: A Mechanistic Dissection
Substituents steer PHA reactions by modifying the electron density distribution within the molecule (electronic effects) and by creating spatial barriers (steric effects).
Electronic Effects: The Push and Pull of Electrons
The electronic influence of a substituent is a combination of its inductive effect (transmitted through sigma bonds) and resonance effect (transmitted through pi bonds). These effects alter the nucleophilicity of the aromatic ring and the stability of charged intermediates, thereby controlling reaction rates.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) are activating.[7][8] They increase electron density in the aromatic ring through a π-donating resonance effect. This has two major consequences:
-
Stabilization of Cationic Intermediates: In the Bamberger rearrangement, the key nitrenium ion intermediate is stabilized by EDGs, accelerating the reaction.
-
Increased Ring Nucleophilicity: The electron-rich ring is more susceptible to electrophilic attack, but for reactions involving nucleophilic attack on the ring (like the final step of the Bamberger rearrangement), this effect is less direct.
-
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are deactivating.[7][8][9] They pull electron density out of the ring through inductive and/or resonance effects.
-
Destabilization of Cationic Intermediates: EWGs strongly destabilize the nitrenium ion, significantly slowing down or inhibiting the Bamberger rearrangement.
-
Decreased Ring Nucleophilicity: The electron-poor ring is less reactive toward electrophiles. Interestingly, in the synthesis of PHAs from nitroaromatics, EWGs favor the reaction, highlighting their dual role depending on the specific transformation.[9]
-
Caption: Electronic push-pull effects of substituents on the PHA scaffold.
Steric Effects: The Impact of Bulk
Steric hindrance, especially from ortho substituents, can impede the approach of reagents or prevent the planarity required for optimal resonance. However, in the Bamberger rearrangement, a fascinating phenomenon known as "steric acceleration" has been observed. Bulky ortho substituents can force the N-OH group out of the plane of the ring, weakening the C-N bond and facilitating the formation of the nitrenium ion.[10][11] Studies on sterically hindered phenylhydroxylamines have shown that this steric effect, in addition to electronic effects, can accelerate rearrangement rates.[10][11]
Comparative Data Analysis
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative correlation between the reaction rate constant (k) of a substituted reactant and the electronic properties of the substituent (σ), compared to the unsubstituted reactant (k₀). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects.
The following table summarizes literature-derived relative rate constants for the acid-catalyzed rearrangement of various substituted phenylhydroxylamines, illustrating the principles discussed.
| Substituent (at para position) | Substituent Type | Hammett σₚ Value | Relative Rate (k/k_H) | Mechanistic Implication |
| -OCH₃ | Strong EDG | -0.27 | ~250 | Strong resonance stabilization of the cationic intermediate significantly accelerates the reaction. |
| -CH₃ | Weak EDG | -0.17 | ~15 | Inductive and hyperconjugative stabilization leads to a moderate rate increase. |
| -H | Reference | 0.00 | 1 | The baseline rate for the parent phenylhydroxylamine. |
| -Cl | Weak EWG | +0.23 | ~0.3 | The inductive withdrawing effect destabilizes the intermediate, slowing the reaction. |
| -NO₂ | Strong EWG | +0.78 | << 0.01 | Powerful inductive and resonance withdrawal strongly destabilizes the intermediate, effectively halting the rearrangement. |
Note: Relative rates are illustrative and compiled from trends reported in kinetic studies of aromatic rearrangements. Actual values vary with specific reaction conditions.
Experimental Guide for Mechanistic Studies
To validate these principles, researchers can perform kinetic and product analysis studies. Here, we provide streamlined protocols for investigating the influence of substituents.
Protocol 1: Kinetic Analysis of PHA Oxidation via UV-Vis Spectroscopy
Objective: To determine the pseudo-first-order rate constant for the aerial oxidation of a substituted phenylhydroxylamine to its corresponding nitrosobenzene.
Rationale: This method is effective because many PHAs and their corresponding nitroso products have distinct UV-Vis absorbance spectra, allowing the reaction progress to be monitored spectrophotometrically.
-
Preparation:
-
Prepare a 50 mM stock solution of the substituted phenylhydroxylamine in ethanol.
-
Prepare a 0.1 M phosphate buffer solution at the desired pH (e.g., pH 7.4).[5]
-
Set a UV-Vis spectrophotometer to scan a range (e.g., 250-450 nm) to identify the λₘₐₓ of the nitroso product and a wavelength where its absorbance change is maximal relative to the reactant.
-
-
Execution:
-
Equilibrate a quartz cuvette containing 3.0 mL of the phosphate buffer to a constant temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot (e.g., 30 µL) of the PHA stock solution into the cuvette. Mix quickly by inversion.
-
Immediately begin recording the absorbance at the predetermined wavelength at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.
-
-
Data Analysis:
-
The reaction often follows pseudo-first-order kinetics if the concentration of the co-reactant (O₂) is in large excess and constant.
-
Plot ln(A∞ - Aₜ) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.
-
The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant, kobs.
-
Compare the kobs values for PHAs with different substituents (e.g., p-CH₃ vs. p-Cl) to quantify the electronic effect on oxidation rate.
-
Caption: Workflow for kinetic analysis of PHA oxidation.
Implications for Drug Development and Toxicology
The principles outlined above have profound real-world consequences:
-
Metabolic Activation: Many drugs containing aniline or nitroarene moieties are metabolized to PHA intermediates. The subsequent reactions of these PHAs are dictated by their substitution. An EDG might promote a rapid Bamberger-like rearrangement to a readily excreted aminophenol (detoxification), while other substituents might favor oxidation to a reactive nitrosoarene that can cause cellular damage (toxification).[2]
-
Predictive Toxicology: By understanding how substituents control reactivity, toxicologists can predict the potential for drugs to cause methemoglobinemia. Aromatic hydroxylamines and their nitroso oxidation products can engage in a futile redox cycle with hemoglobin, converting the iron from Fe²⁺ to Fe³⁺ and impairing oxygen transport.[2]
-
Rational Drug Design: Medicinal chemists can proactively design safer molecules. If a drug candidate is found to form a toxic PHA metabolite, its structure can be modified. For instance, introducing a group that promotes a rapid detoxification pathway or sterically hinders the interaction with biological targets can mitigate toxicity.
Conclusion
The reactivity of substituted phenylhydroxylamines is a finely tuned interplay of electronic and steric factors. Electron-donating groups generally accelerate reactions that proceed through electron-deficient intermediates, such as the Bamberger rearrangement, by stabilizing the key cationic species. Conversely, electron-withdrawing groups retard these reactions. Oxidation pathways are similarly influenced, with substituent effects modulating the stability of the reactant and intermediates. A thorough understanding of these mechanistic principles is not merely an academic exercise; it provides a powerful, predictive tool for designing efficient chemical syntheses, developing safer pharmaceuticals, and assessing the risks associated with environmental and occupational exposure to aromatic compounds.
References
- 1. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 4. Bamberger Rearrangement [drugfuture.com]
- 5. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Use of O-[4-(trifluoromethyl)phenyl]hydroxylamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and cost-effective reagents is paramount. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates and agrochemicals.[1][2] This guide provides a comprehensive cost-benefit analysis of a key reagent in this field: O-[4-(trifluoromethyl)phenyl]hydroxylamine. We will delve into its synthesis, compare its performance with viable alternatives, and provide experimental data to support our analysis, offering a critical resource for researchers in organic synthesis and drug development.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1][2] Consequently, the development of reagents that can efficiently introduce this group is of significant interest. This compound serves as a valuable source for the corresponding aminating fragment, finding application in the synthesis of complex nitrogen-containing molecules.
Cost and Availability
This compound is commercially available from various suppliers. Current market prices indicate a cost of approximately $35 to
47for250mg∗∗and∗∗
130 to $172 for 1 gram , positioning it as a specialty reagent for which cost-effectiveness must be carefully considered, especially for large-scale synthesis.[3][4]
Synthesis of this compound: A Practical Approach
While commercially available, an in-house synthesis can be a cost-effective alternative for large-scale applications. A common strategy for the synthesis of O-arylhydroxylamines involves the palladium-catalyzed coupling of an aryl halide with a protected hydroxylamine equivalent, followed by deprotection.[5]
Experimental Protocol: Palladium-Catalyzed Synthesis of O-Arylhydroxylamines [5]
This protocol describes a general method for the synthesis of O-arylhydroxylamines that can be adapted for this compound.
-
Step 1: Coupling Reaction. To a solution of 4-bromobenzotrifluoride (1.0 equiv) and ethyl acetohydroximate (1.2 equiv) in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a suitable ligand (e.g., t-BuBrettPhos, 4 mol%). A base, such as cesium carbonate (Cs2CO3, 2.0 equiv), is then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitoring by TLC or GC-MS).
-
Step 2: Hydrolysis. Upon completion of the coupling reaction, the resulting O-arylated product is hydrolyzed. This can be achieved by adding an aqueous acid solution (e.g., HCl) and stirring at room temperature.
-
Step 3: Workup and Purification. The reaction mixture is then worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired this compound.
Performance in Synthesis: A Comparative Analysis
The primary utility of this compound lies in its role as an aminating agent, particularly in the formation of C-N bonds. To assess its performance, we will compare it with a more traditional and cost-effective aminating agent, Hydroxylamine-O-sulfonic acid (HOSA) .
Table 1: Comparison of this compound and Hydroxylamine-O-sulfonic acid (HOSA)
| Feature | This compound | Hydroxylamine-O-sulfonic acid (HOSA) |
| Reagent Cost | High | Low |
| Synthesis | Multi-step, requires palladium catalyst | Single step from hydroxylamine sulfate and oleum/chlorosulfonic acid[1][6] |
| Reaction Type | Primarily used in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) | Versatile; used in both transition-metal-free and catalyzed aminations[7] |
| Substrate Scope | Generally good for aryl halides and pseudohalides | Broad, including boronic acids, aldehydes, ketones, and heterocycles[2][6] |
| Reaction Conditions | Often requires inert atmosphere, specialized ligands, and heating | Can often be performed under milder, aerobic conditions at room temperature |
| Byproducts | Stoichiometric amounts of the corresponding phenol and other catalyst- and ligand-related waste | Sulfuric acid, which is easily neutralized and removed |
Experimental Comparison: Amination of Aryl Boronic Acids
The amination of aryl boronic acids is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound (in a conceptual palladium-catalyzed reaction) with the well-established use of HOSA in a transition-metal-free system.
Workflow: Comparative Amination of an Aryl Boronic Acid
Caption: Comparative workflow for the amination of an aryl boronic acid.
Experimental Protocol: Transition-Metal-Free Amination using HOSA[7]
-
Step 1: Reaction Setup. To a solution of the arylboronic acid (1.0 equiv) in a suitable solvent mixture (e.g., dioxane/water), add an aqueous solution of a base (e.g., NaOH, 3.0 equiv).
-
Step 2: Addition of HOSA. To the stirred solution, add Hydroxylamine-O-sulfonic acid (HOSA, 1.5 equiv) portion-wise at room temperature.
-
Step 3: Reaction Monitoring. The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Step 4: Workup and Purification. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired primary aniline.
Data Summary: Expected Outcomes
| Parameter | This compound (Conceptual) | Hydroxylamine-O-sulfonic acid (HOSA) |
| Catalyst Required | Yes (Palladium) | No |
| Reaction Temperature | Elevated | Room Temperature |
| Atmosphere | Inert | Aerobic |
| Yields | Generally good to excellent | Good to excellent |
| Cost of Reagents | High | Low |
| Process Simplicity | More complex (multi-step, inert conditions) | Simpler (one-pot, aerobic) |
Cost-Benefit Analysis and Conclusion
This compound is a valuable reagent for specific applications where the direct introduction of the O-[4-(trifluoromethyl)phenyl]amino moiety is desired in a single step, potentially in late-stage functionalization where other methods might fail. However, its high cost and the requirement for transition-metal catalysis make it less ideal for large-scale synthesis where it is simply used as a precursor to a primary amine.
Hydroxylamine-O-sulfonic acid (HOSA) presents a significantly more cost-effective and operationally simpler alternative for the synthesis of primary anilines from various precursors. Its ability to function under mild, aerobic, and transition-metal-free conditions makes it an attractive choice for sustainable and scalable chemical manufacturing.[7]
Recommendation:
For the synthesis of primary anilines, Hydroxylamine-O-sulfonic acid (HOSA) offers a superior cost-benefit profile due to its low cost, operational simplicity, and broad substrate scope under mild conditions.
This compound should be considered for specialized applications where its unique structure is directly incorporated into the final product or when other aminating agents prove ineffective. In such cases, the higher cost may be justified by the synthetic efficiency gained.
Researchers and process chemists should carefully evaluate the specific goals of their synthesis to select the most appropriate aminating agent, balancing the need for chemical efficiency with considerations of cost and sustainability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 6. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-[4-(trifluoromethyl)phenyl]hydroxylamine
This guide provides an in-depth, procedural framework for the safe handling and disposal of O-[4-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 92381-17-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles underpinning these essential safety protocols. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Inherent Risks: A Dual-Character Compound
This compound is a compound that demands respect due to its dual hazardous nature. It combines the reactivity and potential instability of a hydroxylamine derivative with the environmental persistence characteristic of fluorinated aromatic compounds. A thorough understanding of its hazard profile is the foundation of its safe management.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the immediate risks associated with this substance.[1][2][3]
| Hazard Class | GHS Classification | Hazard Statement | Causality and Required Precautions |
| Acute Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][3] |
| Acute Tox. 4 | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing harm. Avoid all skin contact.[2][3] | |
| Acute Tox. 4 | H332: Harmful if inhaled | Inhalation of vapors or aerosols can be toxic. All handling must occur in a certified chemical fume hood.[2][3] | |
| Skin & Eye Damage | Skin Irrit. 2 | H315: Causes skin irritation | Direct contact will cause skin irritation.[2][3] |
| Eye Dam. 1 | H318: Causes serious eye damage | Splashes pose a significant risk of irreversible eye damage.[2][3] | |
| Respiratory Effects | STOT SE 3 | H335: May cause respiratory irritation | Inhalation can irritate the respiratory tract.[2][3] |
| Flammability | Flam. Liq. 4 | H227: Combustible liquid | While not highly flammable, it can ignite if heated. Keep away from heat and open flames.[3] |
Expert Insight: The trifluoromethyl (-CF3) group significantly increases the compound's lipophilicity and stability, potentially enhancing its biological activity and persistence.[4] The hydroxylamine moiety, however, is known for its thermal instability and reactivity, especially in the presence of acids, bases, or certain metal salts which can catalyze its decomposition.[5][6][7] This duality necessitates a disposal strategy that addresses both acute chemical hazards and long-term environmental concerns.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks outlined above.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption (H312, H315). Gloves must be inspected before use.[8] |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage (H318). |
| Body Protection | Chemical-resistant and flame-retardant lab coat. | Shields skin and clothing from spills.[9] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is any risk of generating aerosols or if handling outside of a functioning chemical fume hood (H332, H335).[8][10] |
Core Disposal Principles and Regulatory Landscape
The disposal of this compound is governed by stringent regulations. The fundamental principle is that this chemical must be managed as hazardous waste .[9][11]
-
DO NOT dispose of this chemical down the drain. Its fluorinated nature contributes to environmental persistence, and it may be toxic to aquatic life.[8]
-
DO NOT dispose of this chemical in regular solid waste trash.[9]
-
DO NOT mix this waste with other waste streams unless compatibility has been explicitly verified by your institution's Environmental Health and Safety (EHS) department.[8][11] Incompatible mixtures can lead to dangerous chemical reactions.
All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][12] Always consult your institution's EHS office for specific protocols.[9][11]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
Protocol 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe waste management program.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for liquid waste) and have a secure, tight-fitting lid.[8][13]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date of initial waste accumulation.
-
Segregate Waste Types:
-
Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a designated liquid waste container.
-
Solid Waste: Collect contaminated solid items (e.g., pipette tips, gloves, absorbent pads, empty stock bottles) in a separate, clearly labeled solid hazardous waste container.[9]
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from heat sources and incompatible materials.[8][14]
Protocol 2: Final Disposal Pathway - High-Temperature Incineration
Due to the robust carbon-fluorine bonds in the trifluoromethyl group, this compound resists conventional chemical degradation.[15] The EPA's guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which are also highly fluorinated, identifies high-temperature incineration as a viable destruction technology.[16][17]
Causality:
-
Thermal Decomposition: Sufficiently high temperatures (typically >1,000°C) and long residence times are required to break the stable C-F and C-C bonds.[15][18]
-
Byproduct Management: The incineration of fluorinated compounds generates hydrogen fluoride (HF), a highly corrosive and toxic gas.[18] Therefore, the incineration facility must be equipped with acid-gas scrubbers to neutralize HF before release into the atmosphere.[15][19]
Procedure:
-
Do Not Attempt On-Site Treatment: Given the reactive nature of the hydroxylamine group and the stability of the fluorinated ring, on-site chemical neutralization is not recommended for general laboratory personnel. Attempting to neutralize this compound without expert knowledge and proper containment could lead to a dangerous runaway reaction.[7][20]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[9][13] They will contract with a licensed chemical waste disposal company that can ensure the material is transported to a facility capable of high-temperature incineration with appropriate flue gas treatment.[13][19]
Emergency Procedures: Spill Management
Immediate and correct action is critical in the event of a spill to prevent exposure and environmental contamination.[8]
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.1.
-
Containment:
-
For liquid spills, cover and contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[8] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a designated, sealable hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[14] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department, regardless of the spill's size.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. O-(4-(Trifluoromethyl)phenyl)hydroxylamine | 92381-17-4 [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride [smolecule.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. trinityconsultants.com [trinityconsultants.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Comprehensive Safety Guide: Personal Protective Equipment for Handling O-[4-(trifluoromethyl)phenyl]hydroxylamine
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of O-[4-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 92381-17-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment, making procedural integrity the foundation of scientific discovery.
Hazard Profile Analysis: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first principle of safe handling. This compound is a reactive intermediate with a significant hazard profile that demands stringent control measures. Its hazardous properties are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below.
The trifluoromethyl group generally increases metabolic stability in pharmaceutical compounds; however, the hydroxylamine moiety presents distinct toxicological concerns, similar to other hydroxylamine derivatives which can affect the blood.[1][2]
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class & Category | Hazard Statement | Implication for Laboratory Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][4] | Ingestion can lead to systemic toxicity. Strict prohibition of mouth pipetting and consumption of food/drink in the lab is mandatory.[5] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[3][4] | The substance can be absorbed through the skin, causing systemic effects.[1] This mandates the use of appropriate chemical-resistant gloves and a lab coat. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] | Direct contact can cause redness, inflammation, and pain. Prolonged contact must be avoided. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[3][4] | This is a critical risk. Splashes can cause irreversible damage to the cornea and vision. Standard safety glasses are insufficient; chemical goggles and/or a face shield are required. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[3][4] | As a liquid, it can form vapors or aerosols, which are hazardous if breathed. All handling must occur in a certified chemical fume hood.[5][6] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3][4] | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] |
| Flammable Liquids (Category 4) | H227: Combustible liquid.[3] | While not highly flammable, it can ignite if heated. Keep away from heat, sparks, and open flames.[7] |
Core PPE Requirements: Your Last Line of Defense
Engineering controls, such as a chemical fume hood, are the primary barrier against exposure. PPE should be viewed as the final, critical barrier to protect you when these controls cannot completely eliminate risk.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All procedures involving the handling, transfer, or reaction of this compound must be performed inside a certified chemical fume hood.[5][8] This is non-negotiable and serves to control inhalation exposure, which is a primary risk route.[1][3]
Personal Protective Equipment Selection
Table 2: Recommended PPE for Handling this compound
| Protection Type | Minimum Requirement | Recommended for Splash/Spill Risk | Rationale |
| Eye & Face | Safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). | Full-face shield worn over safety goggles.[9] | Protects against splashes that can cause serious, irreversible eye damage (H318).[3] |
| Hand | Chemical-resistant, powder-free nitrile gloves.[10][11] | Double-gloving (two pairs of nitrile gloves). | Prevents skin contact, irritation, and systemic absorption (H312, H315).[3] Double-gloving is best practice when handling acutely toxic materials.[10] |
| Body | Flame-resistant laboratory coat with closed cuffs. | Chemical-resistant apron worn over the lab coat.[12] | Protects skin and personal clothing from splashes and contamination. |
| Respiratory | Not required when working within a certified chemical fume hood. | For large spills or failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12] | Protects against inhalation of harmful vapors and aerosols (H332, H335).[3] |
| Footwear | Fully enclosed, chemical-resistant footwear. | N/A | Protects feet from spills. |
Procedural Guide: Safe Handling Workflow
Adherence to a standardized workflow minimizes the potential for error and exposure.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood is operational and certified.
-
Gather all necessary equipment, including reaction vessels, measurement tools, and waste containers.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7][12]
-
Prepare spill control materials (e.g., inert absorbent like vermiculite or sand) and have them readily available.[11][12]
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands, then don the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]
-
-
Chemical Handling:
-
Perform all manipulations deep within the chemical fume hood.
-
Carefully uncap the reagent bottle. Since it is stored under an inert atmosphere, be prepared for slight pressure differences.
-
Dispense the required amount of the liquid using appropriate tools (e.g., syringe, pipette). Avoid creating aerosols.
-
Securely cap the reagent bottle immediately after use and return it to its designated cold storage (2-8°C).
-
-
Post-Procedure:
-
Quench any residual reactive material as per your specific experimental protocol.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) directly into a designated hazardous waste container located within the fume hood.[8]
-
Clean the work surface within the fume hood.
-
-
Doffing PPE:
-
With the outer gloves still on, wipe them down if grossly contaminated.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Remove the lab coat and hang it in its designated area.
-
Remove safety goggles.
-
Remove the inner pair of gloves, turning them inside out, and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
Caption: Standard workflow for handling this compound.
Emergency Response & Decontamination
Immediate and correct action is vital in an emergency.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention without delay.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[12] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[12][13]
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (sand, vermiculite). Do not use combustible materials.[11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[7][11]
-
Clean the spill area with a suitable decontaminant, followed by soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes gloves, pipette tips, paper towels, and absorbent material from spills.[8]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[8][14] The container must be compatible with the chemical and have a tightly sealing lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms.[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. This area should be cool, dry, and well-ventilated.[11]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8][11] Disposal must be carried out by a licensed chemical destruction facility.[8] Never pour this chemical down the drain or dispose of it in regular trash.[8]
References
- 1. HYDROXYLAMINE [training.itcilo.org]
- 2. reddit.com [reddit.com]
- 3. O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pppmag.com [pppmag.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
